Thiopropazate dihydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl acetate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN3O2S.2ClH/c1-18(28)29-16-15-26-13-11-25(12-14-26)9-4-10-27-20-5-2-3-6-22(20)30-23-8-7-19(24)17-21(23)27;;/h2-3,5-8,17H,4,9-16H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLLEHPFGRESBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30Cl3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
84-06-0 (Parent) | |
| Record name | Thiopropazate hydrochloride [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000146281 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40163249 | |
| Record name | Thiopropazate hydrochloride [NF] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40163249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146-28-1 | |
| Record name | Thiopropazate hydrochloride [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000146281 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiopropazate hydrochloride [NF] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40163249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thiopropazate dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.152 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THIOPROPAZATE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K5E7BGM8X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Thiopropazate Dihydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiopropazate dihydrochloride, a typical antipsychotic of the phenothiazine class, exerts its therapeutic effects primarily through its active metabolite, perphenazine. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, focusing on the molecular interactions and signaling pathways modulated by perphenazine. Quantitative binding affinity data, detailed experimental protocols for receptor binding assays, and visualizations of key pathways are presented to offer a comprehensive resource for researchers and drug development professionals in the field of neuropharmacology.
Introduction
Thiopropazate is a first-generation antipsychotic medication that has been utilized in the management of psychotic disorders.[1] Chemically, it is a phenothiazine derivative and functions as a prodrug, being metabolized in the body to its active form, perphenazine.[2][3] The antipsychotic efficacy of thiopropazate is therefore attributable to the pharmacological actions of perphenazine. This guide will focus on the mechanism of action of perphenazine as the primary determinant of thiopropazate's clinical effects.
Core Mechanism of Action: Dopamine D2 Receptor Antagonism
The principal mechanism of action of perphenazine is the antagonism of dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain.[4][5] Like other typical antipsychotics, this blockade of D2 receptors is thought to underlie its efficacy in reducing the positive symptoms of schizophrenia, such as hallucinations and delusions.[1][2]
Downstream Signaling Cascade
Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that couple to inhibitory G proteins (Gi/o). Upon activation by dopamine, the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). By acting as an antagonist, perphenazine binds to the D2 receptor without activating it, thereby preventing dopamine from binding and initiating this signaling cascade. This disinhibition of adenylyl cyclase results in a relative increase in cAMP levels, which in turn influences the activity of protein kinase A (PKA) and downstream signaling pathways involved in neuronal excitability and gene expression.
References
- 1. Perphenazine - Wikipedia [en.wikipedia.org]
- 2. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Perphenazine | CaMK | Histamine Receptor | TargetMol [targetmol.com]
- 5. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
The Pharmacology of Thiopropazate Dihydrochloride: A Technical Guide
Thiopropazate dihydrochloride is a typical antipsychotic medication belonging to the phenothiazine class of drugs. It functions as a prodrug, being metabolized in the body to its active form, perphenazine. This guide provides an in-depth overview of the pharmacology of this compound, with a focus on its mechanism of action, pharmacokinetics, and the experimental methodologies used to characterize it, tailored for researchers, scientists, and drug development professionals.
Pharmacodynamics
The pharmacodynamic effects of this compound are attributable to its active metabolite, perphenazine.
Mechanism of Action
Perphenazine, like other typical antipsychotics, exerts its primary therapeutic effect through the antagonism of dopamine D2 receptors in the central nervous system.[1][2] The blockade of these receptors in the mesolimbic pathway is thought to be responsible for the alleviation of the positive symptoms of psychosis, such as hallucinations and delusions. However, the antagonism of D2 receptors in other dopaminergic pathways, such as the nigrostriatal and tuberoinfundibular pathways, is associated with the emergence of extrapyramidal side effects and hyperprolactinemia, respectively.
Receptor Binding Profile of Perphenazine
The clinical effects of perphenazine are a result of its interaction with a variety of neurotransmitter receptors. The binding affinities (Ki) for several of these receptors are summarized in the table below. Lower Ki values indicate a higher binding affinity.
| Receptor | Binding Affinity (Ki, nM) |
| Dopamine D2 | High Affinity (Potency ~10x Chlorpromazine)[3] |
| Dopamine D3 | High Affinity[3] |
| Serotonin 5-HT1A | 421[3] |
| Serotonin 5-HT2A | 5.6[3] |
| Serotonin 5-HT2C | 132[3] |
| Serotonin 5-HT6 | 17[3] |
Data for Perphenazine, the active metabolite of Thiopropazate.
Signaling Pathways
The antagonism of the D2 receptor by perphenazine interferes with the normal intracellular signaling cascade initiated by dopamine. D2 receptors are G-protein coupled receptors that, when activated by dopamine, inhibit the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP) and subsequent downstream signaling through protein kinase A (PKA). By blocking the D2 receptor, perphenazine prevents this inhibitory effect, leading to a relative increase in cAMP levels.
The clinical efficacy and side effect profile of Thiopropazate are also dictated by its impact on the major dopaminergic pathways in the brain.
Pharmacokinetics
Thiopropazate is a prodrug that is readily converted to perphenazine. The pharmacokinetic properties are therefore largely reflective of perphenazine.
Absorption, Metabolism, and Elimination
-
Absorption and Bioavailability : Following oral administration, Thiopropazate is absorbed and metabolized to perphenazine. Perphenazine itself has a low oral bioavailability of approximately 40%, which is attributed to extensive first-pass metabolism in the liver.[3]
-
Metabolism : Perphenazine is primarily metabolized by the cytochrome P450 enzyme CYP2D6. The main metabolic pathways include sulfoxidation, hydroxylation, dealkylation, and subsequent conjugation with glucuronic acid.
-
Distribution : It is highly bound to plasma proteins and has a large volume of distribution.
-
Elimination Half-Life : The elimination half-life of perphenazine is typically in the range of 8 to 12 hours.[3]
-
Excretion : The metabolites of perphenazine are primarily excreted in the urine.
Summary of Pharmacokinetic Parameters
| Parameter | Value |
| Class | Typical Antipsychotic (Phenothiazine) |
| Prodrug of | Perphenazine |
| Oral Bioavailability | ~40% (for Perphenazine)[3] |
| Elimination Half-life | 8 - 12 hours (for Perphenazine)[3] |
| Primary Metabolic Enzyme | CYP2D6 |
| Protein Binding | High |
Experimental Protocols
The characterization of Thiopropazate and its active metabolite perphenazine involves various analytical techniques. Below is a generalized workflow for the quantification of perphenazine in biological matrices.
Quantification of Perphenazine in Plasma
Objective: To determine the concentration of perphenazine in plasma samples for pharmacokinetic studies.
Methodology Summary: High-Performance Liquid Chromatography (HPLC) is a common method for the quantification of perphenazine.
-
Sample Preparation: Plasma samples are typically prepared using liquid-liquid extraction or solid-phase extraction to isolate the drug from plasma proteins and other interfering substances. An internal standard is added prior to extraction for accurate quantification.
-
Chromatographic Separation: The extracted sample is injected into an HPLC system equipped with a suitable column (e.g., a C18 reversed-phase column). A mobile phase, often a mixture of an organic solvent (like acetonitrile) and a buffer, is used to separate perphenazine from other components.
-
Detection: A UV detector is commonly used for detection, as phenothiazines have characteristic UV absorbance. The concentration of perphenazine in the sample is determined by comparing the peak area of the analyte to that of the internal standard and referencing a standard curve.
Gas chromatography (GC) coupled with mass spectrometry (MS) has also been utilized for the identification and quantification of phenothiazine metabolites.[4]
Conclusion
This compound is a phenothiazine antipsychotic that owes its clinical activity to its conversion to perphenazine. Its pharmacology is characterized by potent dopamine D2 receptor antagonism, leading to its antipsychotic effects and a predictable profile of side effects. The drug undergoes extensive hepatic metabolism, resulting in a relatively short half-life. A thorough understanding of its receptor binding profile, impact on intracellular signaling, and pharmacokinetics is essential for its rational use in research and clinical settings.
References
The Dopamine Receptor Binding Affinity of Thiopropazate Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiopropazate dihydrochloride is a typical antipsychotic of the phenothiazine class. It functions as a prodrug, being metabolized in the body to its active form, perphenazine. Perphenazine exerts its therapeutic effects, primarily in the management of psychosis, through its interaction with various neurotransmitter receptors, most notably the dopamine receptor family. This technical guide provides a comprehensive overview of the binding affinity of thiopropazate's active metabolite, perphenazine, for dopamine receptors. It includes a detailed summary of available quantitative binding data, a composite experimental protocol for determining such affinities, and a visualization of the relevant signaling pathways.
Dopamine Receptor Binding Affinity of Perphenazine
The therapeutic efficacy and side-effect profile of antipsychotic agents are intrinsically linked to their binding affinities at different dopamine receptor subtypes. Perphenazine, the active metabolite of thiopropazate, is a potent antagonist at several dopamine receptors. The following table summarizes the available quantitative data on the binding affinity of perphenazine for human dopamine receptors. It is important to note that while perphenazine is known to be an antagonist at the D1 receptor and has an affinity for the D4 receptor, specific quantitative Ki values for these and the D5 receptor are not consistently reported in publicly available literature.
| Receptor Subtype | Binding Affinity (Ki) [nM] | Reference(s) |
| D1 | Data Not Available | - |
| D2 | 0.14 - 0.56 | [1] |
| D3 | 0.43 | [2] |
| D4 | Data Not Available | - |
| D5 | Data Not Available | - |
Note: Ki (inhibition constant) represents the concentration of a ligand that will bind to half the binding sites at equilibrium. A lower Ki value indicates a higher binding affinity.
Experimental Protocols: Radioligand Binding Assay
The determination of binding affinities (Ki values) for compounds like perphenazine at dopamine receptors is typically achieved through in vitro radioligand binding assays. The following is a composite protocol based on methodologies described in the scientific literature.
Cell Culture and Membrane Preparation
-
Cell Lines: Human Embryonic Kidney (HEK-293) or Chinese Hamster Ovary (CHO) cells stably transfected to express a specific human dopamine receptor subtype (D1, D2, D3, D4, or D5) are commonly used.
-
Culture Conditions: Cells are cultured in appropriate media (e.g., DMEM/F-12) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418) to maintain receptor expression.
-
Membrane Preparation:
-
Cells are harvested at high confluency.
-
The cell pellet is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a homogenizer.
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The resulting supernatant is then ultracentrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
Protein concentration is determined using a standard method, such as the Bradford or BCA assay.
-
Radioligand Binding Assay Procedure
-
Assay Buffer: A typical assay buffer would be 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2, at pH 7.4.
-
Radioligand: A specific radiolabeled ligand with high affinity for the dopamine receptor subtype of interest is used. For example:
-
D2/D3 Receptors: [³H]-Spiperone or [³H]-Raclopride.
-
-
Competition Binding Assay:
-
A fixed concentration of the radioligand (typically at or below its Kd value) is incubated with the cell membrane preparation.
-
A range of concentrations of the unlabeled test compound (perphenazine) is added to compete for binding with the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of a known, potent, and subtype-selective unlabeled ligand (e.g., 10 µM haloperidol for D2-like receptors).
-
Total binding is determined in the absence of any competing unlabeled ligand.
-
The reaction mixtures are incubated at a specific temperature (e.g., room temperature or 37°C) for a set period to reach equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.
-
The filters are washed rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
The filters containing the bound radioligand are placed in scintillation vials with a scintillation cocktail.
-
The amount of radioactivity is quantified using a liquid scintillation counter.
-
Data Analysis
-
Specific Binding: Calculated by subtracting the non-specific binding from the total binding.
-
IC50 Determination: The concentration of the test compound (perphenazine) that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.
-
Ki Calculation: The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
Dopamine Receptor Signaling Pathways
Dopamine receptors are G-protein coupled receptors (GPCRs) that are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). Perphenazine's antagonism at these receptors modulates their downstream signaling cascades.
D1-like Receptor Signaling Pathway
D1-like receptors are typically coupled to the Gs alpha subunit of the G-protein complex. Activation of this pathway leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels.
Caption: D1-like receptor signaling pathway and the antagonistic action of perphenazine.
D2-like Receptor Signaling Pathway
D2-like receptors are primarily coupled to the Gi alpha subunit of the G-protein complex. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
Caption: D2-like receptor signaling pathway and the antagonistic action of perphenazine.
Conclusion
This compound, through its active metabolite perphenazine, is a potent antagonist of dopamine receptors, with a particularly high affinity for the D2 and D3 subtypes. This high-affinity binding at D2 receptors is central to its antipsychotic mechanism of action. The provided experimental protocol outlines a standard method for determining these binding affinities, which is crucial for the characterization of novel antipsychotic compounds. The visualization of the D1-like and D2-like signaling pathways illustrates the downstream consequences of receptor antagonism by perphenazine. Further research to fully quantify the binding profile of perphenazine across all dopamine receptor subtypes would provide a more complete understanding of its pharmacological effects.
References
An In-depth Technical Guide to the Synthesis and Purity of Thiopropazate Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purity assessment of Thiopropazate Dihydrochloride, a typical antipsychotic of the phenothiazine class.[1][2] This document details the chemical synthesis pathway, experimental protocols, and analytical methodologies for quality control, including potential impurities.
Synthesis of this compound
The synthesis of this compound is a multi-step process commencing with the alkylation of 2-chlorophenothiazine. The overall synthetic pathway involves the formation of a key intermediate, 2-chloro-10-(3-chloropropyl)phenothiazine, followed by successive reactions with piperazine and an acetylating agent.
Synthesis Pathway
The synthesis proceeds in three main stages:
-
Synthesis of 2-chloro-10-(3-chloropropyl)-10H-phenothiazine (Intermediate 1): 2-chlorophenothiazine is reacted with 1-bromo-3-chloropropane in the presence of a strong base like sodium hydride in an aprotic solvent such as N,N-dimethylformamide (DMF).
-
Synthesis of 1-(2-Chloro-10H-phenothiazin-10-yl)propyl)piperazine (Intermediate 2): Intermediate 1 is then reacted with piperazine. This reaction typically involves the mono-N-alkylation of piperazine. To favor mono-alkylation, a large excess of piperazine can be used, or a protecting group strategy can be employed.
-
Synthesis of Thiopropazate: Intermediate 2 is subsequently alkylated with 2-bromoethyl acetate to yield the thiopropazate base.
-
Formation of this compound: The final step involves the treatment of the thiopropazate base with hydrochloric acid to form the stable dihydrochloride salt, which is then purified by crystallization.
References
An In-depth Technical Guide to Phenothiazine Antipsychotics and Their Derivatives
For Researchers, Scientists, and Drug Development Professionals
Phenothiazine antipsychotics represent a cornerstone in the history of psychopharmacology, marking the dawn of effective treatment for schizophrenia and other psychotic disorders. This technical guide provides a comprehensive overview of the core chemical structure, mechanism of action, key derivatives, and the experimental methodologies used to characterize these pivotal compounds.
Core Chemical Structure and Derivatives
The foundational structure of this class of drugs is the phenothiazine nucleus, a tricyclic system consisting of two benzene rings linked by a sulfur and a nitrogen atom. The therapeutic properties and potency of phenothiazine derivatives are modulated by substitutions at two key positions: position 2 of the phenothiazine ring and the nitrogen atom of the side chain at position 10.
Phenothiazine derivatives can be broadly categorized into three main groups based on the nature of the side chain at position 10:
-
Aliphatic derivatives: (e.g., Chlorpromazine, Triflupromazine) Characterized by a simple dimethylaminopropyl side chain.
-
Piperidine derivatives: (e.g., Thioridazine) Contain a piperidine ring in the side chain.
-
Piperazine derivatives: (e.g., Prochlorperazine, Fluphenazine, Perphenazine, Trifluoperazine) Feature a piperazine ring in the side chain, which generally confers higher potency.
Mechanism of Action: Dopamine D2 Receptor Antagonism
The primary mechanism of action for phenothiazine antipsychotics is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.[1] This antagonism is believed to alleviate the "positive" symptoms of schizophrenia, such as hallucinations and delusions. The binding affinity of different phenothiazine derivatives to the D2 receptor correlates with their antipsychotic potency.
Dopamine D2 Receptor Signaling Pathway
Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that couple to inhibitory G proteins (Gαi/o). Upon activation by dopamine, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of Protein Kinase A (PKA) and modulates the phosphorylation of various downstream targets, including transcription factors and ion channels. Phenothiazine antipsychotics, by blocking the D2 receptor, prevent this signaling cascade.
Quantitative Data: Receptor Binding Affinities and Pharmacokinetics
The therapeutic efficacy and side-effect profiles of phenothiazine derivatives are determined by their binding affinities (Ki values) to various neurotransmitter receptors and their pharmacokinetic properties.
Receptor Binding Affinities (Ki, nM)
| Derivative | Dopamine D1 | Dopamine D2 | Dopamine D3 | Dopamine D4 | Serotonin 5-HT1A | Serotonin 5-HT2A | Serotonin 5-HT2C | Histamine H1 | Muscarinic M1-M5 |
| Chlorpromazine | 24 | 3.1 | 7.8 | 16 | 13 | 5.4 | 26 | 3.8 | 13 |
| Triflupromazine | 10 | 1.1 | - | - | 25 | 2.5 | 11 | 2.1 | 10 |
| Thioridazine | 30 | 3.5 | 13 | 24 | 120 | 5.9 | 140 | 10 | 1.3 |
| Prochlorperazine | 21 | 1.0 | - | - | 1000 | 11 | 120 | 22 | 1000 |
| Fluphenazine | 1.1 | 0.38 | 0.17 | 0.8 | 690 | 5.4 | 140 | 2.5 | 1600 |
| Perphenazine | 29.9 | 0.765 | 0.13 | 17 | - | 17 | 23 | 8 | 2000 |
| Trifluoperazine | 12 | 1.1 | 1.7 | 4.4 | 2100 | 12 | 210 | 17.5 | 1300 |
Pharmacokinetic Properties
| Derivative | Bioavailability (%) | Protein Binding (%) | Half-life (hours) | Metabolism |
| Chlorpromazine | 10-80 | 90-99 | ~30 | Hepatic (CYP2D6, CYP1A2)[2] |
| Triflupromazine | - | >90 | 10-20 | Hepatic |
| Thioridazine | 25-33[3] | 96-99.3[3] | 5-27[3][4] | Hepatic (CYP2D6)[3][5] |
| Prochlorperazine | ~12.5 | >90 | 6-10 (oral) | Hepatic (CYP2D6)[6] |
| Fluphenazine | 2.7[7] | >90 | 14.4-16.4 (oral)[7] | Hepatic (CYP2D6)[7] |
| Perphenazine | ~40[8] | >90 | 8-12 (up to 20)[8] | Hepatic (CYP2D6)[9] |
| Trifluoperazine | Readily absorbed | Widely distributed | ~22[10] | Hepatic[10] |
Experimental Protocols
Radioligand Binding Assay for Dopamine D2 Receptor
This protocol outlines a standard method for determining the binding affinity of a test compound for the dopamine D2 receptor.
1. Membrane Preparation:
-
Homogenize tissue (e.g., rat striatum) or cultured cells expressing the D2 receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension and recentrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
2. Binding Assay:
-
In a 96-well plate, add the following in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
A range of concentrations of the unlabeled test compound (phenothiazine derivative).
-
A fixed concentration of a radiolabeled ligand specific for the D2 receptor (e.g., [3H]-Spiperone or [3H]-Raclopride).
-
The prepared membrane suspension.
-
-
For determining non-specific binding, a high concentration of a known D2 antagonist (e.g., haloperidol) is used instead of the test compound.
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a set time to reach equilibrium.
3. Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound radioligand from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay for D2 Receptor Antagonism
This assay measures the ability of a compound to block the dopamine-induced inhibition of cAMP production.
1. Cell Culture and Plating:
-
Culture cells stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells) in appropriate growth medium.
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
2. Assay Procedure:
-
Wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).
-
Pre-incubate the cells with various concentrations of the test compound (phenothiazine derivative).
-
Stimulate the cells with a fixed concentration of a dopamine receptor agonist (e.g., quinpirole) in the presence of forskolin (to stimulate adenylyl cyclase and produce a measurable cAMP signal).
-
Incubate for a specific time at 37°C.
3. cAMP Detection:
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP levels using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA).
4. Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the test compound concentration.
-
Determine the IC50 value, which represents the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production.
Experimental Workflow for Antipsychotic Drug Discovery
The discovery and development of novel antipsychotic drugs follow a structured workflow, from initial screening to preclinical and clinical evaluation.
References
- 1. Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chlorpromazine - Wikipedia [en.wikipedia.org]
- 3. mims.com [mims.com]
- 4. medicine.com [medicine.com]
- 5. Thioridazine - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Perphenazine - Wikipedia [en.wikipedia.org]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. mims.com [mims.com]
Thiopropazate Dihydrochloride: A Technical Guide for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiopropazate dihydrochloride, a typical antipsychotic of the phenothiazine class, has been a subject of neuroscience research for its therapeutic potential in managing psychosis and movement disorders. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, receptor binding profile, and the experimental methodologies used to characterize its effects. As Thiopropazate is a prodrug that is rapidly converted to its active metabolite, Perphenazine, the quantitative data and experimental protocols detailed herein focus on Perphenazine to provide a more accurate representation of the pharmacologically active compound. This document serves as a comprehensive resource for researchers and drug development professionals working with or interested in the neuropharmacological properties of this compound and its active metabolite.
Introduction
This compound is a member of the phenothiazine family of antipsychotic drugs.[1] Chemically, it is classified as a piperazinyl phenothiazine.[1] In the body, Thiopropazate is a prodrug that is readily metabolized to Perphenazine, which is responsible for its pharmacological effects.[1] The primary therapeutic applications of Thiopropazate have been in the management of schizophrenia and other psychotic disorders, as well as in the treatment of persistent dyskinesia. This guide will delve into the core neuropharmacological aspects of its active form, Perphenazine, to provide a detailed understanding for research and development purposes.
Mechanism of Action
The primary mechanism of action of Thiopropazate's active metabolite, Perphenazine, is through the antagonism of dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain.[2][3] This blockade of D2 receptors is a hallmark of typical antipsychotics and is correlated with their efficacy in reducing the positive symptoms of schizophrenia, such as hallucinations and delusions.[4]
Beyond its high affinity for D2 receptors, Perphenazine also interacts with a variety of other neurotransmitter receptors, contributing to its broad pharmacological profile and side effects. These include other dopamine receptor subtypes (D1 and D3), serotonin (5-HT) receptors, histamine H1 receptors, muscarinic acetylcholine receptors, and alpha-adrenergic receptors.[5][6][7] The interaction with these additional receptors can influence its therapeutic efficacy and is also responsible for side effects such as sedation (H1 antagonism) and anticholinergic effects (muscarinic receptor antagonism).[7]
Quantitative Receptor Binding Profile of Perphenazine
The following table summarizes the in vitro binding affinities (Ki values in nM) of Perphenazine for various neurotransmitter receptors. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | Ki (nM) | Reference |
| Dopamine D2 | 0.14 - 0.56 | [6][8] |
| Dopamine D3 | 0.43 | [6] |
| Serotonin 5-HT2A | 6 | [6] |
| Histamine H1 | High Affinity | [5][7] |
| Muscarinic M1 | Moderate Affinity | [5][7] |
| Alpha-1 Adrenergic | Moderate Affinity | [5] |
Signaling Pathways and Experimental Workflows
Dopamine D2 Receptor Antagonism Signaling Pathway
Perphenazine, the active metabolite of Thiopropazate, primarily exerts its antipsychotic effects by blocking the D2 dopamine receptor, a G-protein coupled receptor (GPCR). This diagram illustrates the downstream effects of D2 receptor antagonism.
Experimental Workflow: Radioligand Binding Assay
This diagram outlines the typical workflow for a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound like Perphenazine for a specific receptor.
Key Experimental Protocols
Radioligand Binding Assay for Dopamine D2 Receptor
This protocol is a generalized method for determining the binding affinity of Perphenazine for the dopamine D2 receptor.
Objective: To determine the inhibitory constant (Ki) of Perphenazine for the dopamine D2 receptor using a competitive radioligand binding assay.
Materials:
-
HEK293 cells stably expressing human dopamine D2 receptors.
-
Radioligand: [³H]-Spiperone.
-
Non-specific binding control: Haloperidol (10 µM).
-
Test compound: Perphenazine (various concentrations).
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
96-well filter plates.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture and harvest HEK293-D2 cells.
-
Homogenize cells in ice-cold assay buffer.
-
Centrifuge the homogenate and resuspend the pellet (membrane preparation) in fresh assay buffer.
-
Determine protein concentration using a standard protein assay.
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer, the membrane preparation, [³H]-Spiperone (at a concentration close to its Kd), and either:
-
Vehicle (for total binding).
-
Haloperidol (for non-specific binding).
-
Varying concentrations of Perphenazine.
-
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioactivity.
-
-
Quantification:
-
Allow the filters to dry.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in each well using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the Perphenazine concentration.
-
Determine the IC50 value (the concentration of Perphenazine that inhibits 50% of specific [³H]-Spiperone binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Microdialysis for Dopamine Measurement in Rodents
This protocol provides a general framework for measuring extracellular dopamine levels in the brain of a rodent following the administration of Perphenazine.
Objective: To assess the effect of Perphenazine on extracellular dopamine concentrations in a specific brain region (e.g., striatum or prefrontal cortex) of a freely moving rat.
Materials:
-
Male Wistar or Sprague-Dawley rats.
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Peristaltic pump.
-
Fraction collector.
-
HPLC system with electrochemical detection (HPLC-ED).
-
Artificial cerebrospinal fluid (aCSF).
-
Perphenazine solution for injection.
Procedure:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Implant a guide cannula targeting the brain region of interest.
-
Allow the animal to recover from surgery for a specified period.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period to obtain a stable baseline of dopamine levels.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) using a fraction collector.
-
-
Drug Administration:
-
After collecting baseline samples, administer Perphenazine (e.g., via intraperitoneal injection).
-
Continue collecting dialysate samples for several hours post-administration.
-
-
Dopamine Analysis:
-
Analyze the dopamine concentration in the collected dialysate samples using HPLC-ED.
-
-
Data Analysis:
-
Express the dopamine concentrations as a percentage of the average baseline concentration.
-
Plot the percentage change in dopamine concentration over time.
-
Perform statistical analysis to determine the significance of any changes in dopamine levels following Perphenazine administration.
-
Conclusion
This compound, through its active metabolite Perphenazine, is a potent dopamine D2 receptor antagonist with a complex pharmacological profile involving interactions with multiple neurotransmitter systems. The quantitative data and experimental protocols presented in this guide provide a foundational resource for researchers investigating its neuropharmacological properties. A thorough understanding of its receptor binding affinities and its effects on neurotransmitter dynamics is crucial for both basic neuroscience research and the development of novel therapeutics. The methodologies outlined here offer a starting point for the detailed characterization of this compound and similar compounds in a research setting.
References
- 1. Perphenazine - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Perphenazine: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target [synapse.patsnap.com]
- 4. Chlorpromazine - Wikipedia [en.wikipedia.org]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Muscarinic cholinergic and histamine H1 receptor binding of phenothiazine drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Perphenazine in Treatment-Resistant Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetics of Thiopropazate Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiopropazate dihydrochloride, a phenothiazine derivative, has historically been used as a typical antipsychotic. Understanding its pharmacokinetic profile is crucial for optimizing its therapeutic use and for the development of novel drug delivery systems. This technical guide provides a comprehensive overview of the available knowledge on the absorption, distribution, metabolism, and excretion (ADME) of this compound. It is important to note that while general principles of phenothiazine pharmacokinetics are well-established, specific quantitative data for this compound is limited in publicly available literature. This guide synthesizes the existing information and provides conceptual frameworks for its experimental investigation.
Pharmacokinetic Profile
A comprehensive summary of the pharmacokinetic parameters for this compound is challenging due to the scarcity of specific studies. Thiopropazate is recognized as a prodrug, meaning it is converted into its active metabolite, perphenazine, in the body.[1] Therefore, the overall pharmacological effect is largely attributable to perphenazine.
Table 1: Quantitative Pharmacokinetic Parameters of this compound
| Parameter | Value | Species | Route of Administration | Reference |
| Cmax (Maximum Plasma Concentration) | Data not available | - | - | - |
| Tmax (Time to Cmax) | Data not available | - | - | - |
| Bioavailability (%) | Data not available | - | - | - |
| Volume of Distribution (Vd) | Data not available | - | - | - |
| Elimination Half-life (t½) | Data not available | - | - | - |
| Clearance (CL) | Data not available | - | - | - |
Metabolism
The metabolism of this compound primarily occurs in the liver and involves its conversion to the active metabolite, perphenazine. The metabolism of phenothiazines, in general, is mediated by hepatic microsomal enzymes through oxidative processes.[2] These processes include hydroxylation, demethylation, and sulfoxide formation, followed by conjugation with glucuronic acid.[2]
The metabolism of the active metabolite, perphenazine, is better characterized. It is metabolized by several cytochrome P450 (CYP) enzymes.
Table 2: Cytochrome P450 Enzymes Involved in the Metabolism of Perphenazine (Active Metabolite of Thiopropazate)
| CYP Isoform | Role in Metabolism | Reference |
| CYP1A2 | N-dealkylation | [2] |
| CYP3A4 | N-dealkylation | [2] |
| CYP2C19 | N-dealkylation | [2] |
| CYP2D6 | N-dealkylation (potent inhibition) | [2] |
Experimental Protocols
Due to the lack of specific published protocols for this compound, a conceptual experimental protocol for the quantification of Thiopropazate and its active metabolite, perphenazine, in plasma is provided below. This protocol is based on established methods for other phenothiazines and leverages modern analytical techniques.
Protocol: Quantification of Thiopropazate and Perphenazine in Human Plasma using LC-MS/MS
1. Sample Preparation:
-
Objective: To extract Thiopropazate and perphenazine from plasma and remove interfering substances.
-
Method: Solid-phase extraction (SPE) is a common and effective method.
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol followed by water.
-
Load 1 mL of human plasma (pre-treated with an internal standard) onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove interfering compounds.
-
Elute the analytes of interest with a stronger organic solvent, often containing a small amount of acid or base to facilitate elution.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis:
-
Objective: To separate and quantify Thiopropazate and perphenazine.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is generally effective for phenothiazines.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for Thiopropazate, perphenazine, and the internal standard need to be determined and optimized.
-
3. Method Validation:
-
The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.
Visualizations
Signaling Pathway
Thiopropazate, as a typical antipsychotic, exerts its therapeutic effect primarily through the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain. This blockade helps to alleviate the positive symptoms of psychosis.
Caption: Dopaminergic signaling pathway and the antagonistic action of Thiopropazate.
Experimental Workflow
The following diagram illustrates a typical workflow for a pharmacokinetic study of this compound.
Caption: A conceptual workflow for a pharmacokinetic study of Thiopropazate.
Conclusion
This technical guide consolidates the available information on the pharmacokinetics of this compound. While specific quantitative data remains elusive in the current literature, the understanding of its nature as a prodrug to perphenazine provides significant insights into its metabolism and mechanism of action. The provided conceptual experimental protocol and visualizations offer a framework for future research in this area. Further studies are warranted to fully characterize the pharmacokinetic profile of this compound to ensure its safe and effective use in clinical practice.
References
Thiopropazate Dihydrochloride as a Prodrug of Perphenazine: A Technical Guide
Abstract
Thiopropazate dihydrochloride is a phenothiazine-class antipsychotic agent that functions as a prodrug for its active metabolite, perphenazine.[1][2] This guide provides a detailed examination of the biotransformation of thiopropazate to perphenazine, the pharmacokinetic profiles, and the underlying mechanism of action of perphenazine. It is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview supported by quantitative data, experimental methodologies, and pathway visualizations.
Introduction: The Prodrug Concept
A prodrug is an inactive or less active compound that is metabolized in the body to produce an active drug.[3] This approach can be employed to improve pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME), enhance stability, or reduce side effects. This compound is a classic example of this strategy, serving as a precursor to the potent antipsychotic, perphenazine.[1][2] The therapeutic effects of thiopropazate are directly attributable to its in vivo conversion to perphenazine.
Chemical Structures and Biotransformation
Thiopropazate is structurally similar to perphenazine, with the key difference being an acetate group esterified to the terminal hydroxyl group of the piperazine side chain. This ester linkage is the target of metabolic action.
Biotransformation Pathway:
The conversion of thiopropazate to perphenazine occurs via hydrolysis, a reaction catalyzed by esterase enzymes in the body. This process cleaves the acetate group, releasing the active perphenazine molecule.
Pharmacology of Perphenazine
The antipsychotic and antiemetic effects of thiopropazate are mediated by its active metabolite, perphenazine.[4][5]
Mechanism of Action
Perphenazine is a potent antagonist of the dopamine D2 receptor.[5][6][7] In psychotic disorders such as schizophrenia, hyperactivity of dopaminergic pathways, particularly the mesolimbic pathway, is a key pathophysiological feature.[8] By blocking D2 receptors, perphenazine reduces dopaminergic neurotransmission, thereby alleviating symptoms like hallucinations and delusions.[5][7]
Perphenazine also exhibits antagonist activity at other neurotransmitter receptors, which contributes to its therapeutic effects and side effect profile:[4][5]
-
Serotonin 5-HT2A Receptors: Blockade contributes to its antipsychotic efficacy.
-
Alpha-1 Adrenergic Receptors: Antagonism can lead to sedation and orthostatic hypotension.[5]
-
Histamine H1 Receptors: Blockade is associated with sedative and antiemetic effects.[4][5]
-
Cholinergic M1 Receptors: Antagonism can cause anticholinergic side effects like dry mouth and blurred vision.[4]
Dopamine D2 Receptor Signaling Pathway
Perphenazine's primary action is the inhibition of the D2 receptor, which is a G protein-coupled receptor (GPCR) linked to an inhibitory G protein (Gi). Activation of the D2 receptor normally inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. By blocking this receptor, perphenazine prevents this inhibition, thereby modulating downstream signaling cascades.
Pharmacokinetics
While specific pharmacokinetic data for thiopropazate is limited, the focus is on the properties of its active metabolite, perphenazine. Perphenazine is well-absorbed orally but undergoes significant first-pass metabolism in the liver.[5][9]
Quantitative Pharmacokinetic Data for Perphenazine
The following table summarizes key pharmacokinetic parameters for orally administered perphenazine.
| Parameter | Value | Reference |
| Bioavailability | ~40% | [9][10] |
| Time to Peak (Tmax) | 1-3 hours | [4] |
| Elimination Half-life (t½) | 9-12 hours (up to 20 hours) | [4][10] |
| Metabolism | Hepatic (sulfoxidation, hydroxylation, dealkylation, glucuronidation) | [6][11] |
| Protein Binding | >90% | N/A |
Note: Data for protein binding is generally high for phenothiazines but a specific value for perphenazine was not found in the provided search results.
Experimental Protocols
Protocol for In Vivo Prodrug Conversion and Pharmacokinetic Analysis
This protocol outlines a general procedure for evaluating the conversion of thiopropazate to perphenazine in a preclinical animal model, such as rats.
Objective: To determine the plasma concentration-time profiles of thiopropazate and perphenazine following oral administration of thiopropazate.
Methodology:
-
Animal Model: Male Wistar rats (n=6 per time point).
-
Dosing: Administer a single oral dose of this compound suspension.
-
Sample Collection:
-
Collect blood samples (~0.25 mL) via tail vein or jugular vein cannula at predefined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant and an esterase inhibitor (e.g., sodium fluoride) to prevent ex vivo conversion.
-
Centrifuge samples immediately at 4°C to separate plasma.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard.
-
Vortex mix for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for analysis.
-
-
Bioanalysis (HPLC):
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometric (LC-MS/MS) detection.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with a pH modifier (e.g., formic acid).
-
Quantification: Generate calibration curves for both thiopropazate and perphenazine using standards of known concentrations. Calculate the concentrations in the study samples by interpolating from the calibration curve.
-
-
Pharmacokinetic Analysis: Use non-compartmental analysis to calculate key parameters (Cmax, Tmax, AUC, t½) for both the prodrug and the active metabolite.
Conclusion
This compound serves as a prodrug that is efficiently converted in vivo to the active antipsychotic agent, perphenazine. The therapeutic activity of thiopropazate is entirely dependent on this biotransformation. Perphenazine exerts its effects primarily through the potent antagonism of dopamine D2 receptors, with additional activity at serotonergic, adrenergic, and histaminergic receptors. Understanding the prodrug-to-drug conversion and the pharmacokinetic profile of the resulting active metabolite is crucial for the rational development and clinical application of such therapeutic agents.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Thiopropazate - Wikipedia [en.wikipedia.org]
- 3. cmaj.ca [cmaj.ca]
- 4. selleckchem.com [selleckchem.com]
- 5. What is the mechanism of Perphenazine? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Perphenazine: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 8. mdpi.com [mdpi.com]
- 9. Pharmacokinetics and brain distribution studies of perphenazine-loaded solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Perphenazine - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
In Vitro Stability and Degradation of Thiopropazate Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro stability and degradation profile of Thiopropazate dihydrochloride. Due to the limited availability of specific quantitative stability data for this compound in publicly accessible literature, this document presents a framework based on established principles of forced degradation studies for phenothiazine-class compounds. The experimental protocols and data tables herein are illustrative examples designed to guide researchers in setting up and interpreting stability studies for this compound.
Introduction to this compound
This compound is a typical phenothiazine antipsychotic agent.[1] Like other drugs in its class, it is known to be sensitive to environmental factors such as light and heat, which can impact its potency and safety.[1] Understanding the stability of this compound under various stress conditions is crucial for the development of stable pharmaceutical formulations, establishment of appropriate storage conditions, and identification of potential degradation products.
Forced degradation studies, or stress testing, are essential to identify the likely degradation products, establish degradation pathways, and validate the stability-indicating nature of analytical methods.[2][3] These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to provoke degradation.[2]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₈ClN₃O₂S · 2HCl | [1] |
| Molecular Weight | 518.9 g/mol | [1] |
| Appearance | White crystalline powder | [1] |
| Decomposition | 223-229 °C | [1] |
| Stability | Sensitive to light; unstable in heat | [1] |
Illustrative Quantitative Data from Forced Degradation Studies
The following tables summarize hypothetical quantitative data from forced degradation studies on this compound. These tables are intended to serve as a template for presenting stability data. The degradation percentages are illustrative and would need to be determined experimentally.
Table 1: Summary of Forced Degradation Results
| Stress Condition | Parameters | % Degradation (Illustrative) | Major Degradation Products (Hypothetical) |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | 15% | TPZ-Deg-H1, TPZ-Deg-H2 |
| Base Hydrolysis | 0.1 M NaOH, 60°C, 24h | 25% | TPZ-Deg-B1, TPZ-Deg-B2 |
| Oxidative | 6% H₂O₂, RT, 24h | 30% | TPZ-Sulfoxide, N-oxide |
| Photolytic | ICH Q1B, Solid State | 10% | TPZ-Photo-1 |
| Thermal | 80°C, 48h, Solid State | 8% | TPZ-Therm-1 |
Table 2: pH-Dependent Hydrolytic Degradation (Illustrative)
| pH | Temperature (°C) | Time (h) | % Degradation (Illustrative) |
| 1.2 | 60 | 24 | 12% |
| 4.5 | 60 | 24 | 5% |
| 7.0 | 60 | 24 | 8% |
| 9.0 | 60 | 24 | 20% |
| 12.0 | 60 | 24 | 28% |
Detailed Experimental Protocols (Exemplary)
The following are detailed, exemplary protocols for conducting forced degradation studies on this compound, based on general procedures for phenothiazine-type molecules.
General Procedure for Sample Preparation
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.
Hydrolytic Degradation
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid. Keep the solution at 60°C for 24 hours. After the incubation period, neutralize the solution with an appropriate volume of 0.1 M sodium hydroxide and dilute to a final concentration of 100 µg/mL with the mobile phase for analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide. Keep the solution at 60°C for 24 hours. After the incubation period, neutralize the solution with an appropriate volume of 0.1 M hydrochloric acid and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Neutral Hydrolysis: To 1 mL of the stock solution, add 1 mL of purified water. Keep the solution at 60°C for 24 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase.
Oxidative Degradation
To 1 mL of the stock solution, add 1 mL of 6% (v/v) hydrogen peroxide. Store the solution at room temperature, protected from light, for 24 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase.
Photolytic Degradation
-
Solid State: Expose a thin layer of this compound powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
Solution State: Prepare a 100 µg/mL solution of the drug in a suitable solvent and expose it to the same light conditions as the solid-state sample. A parallel sample should be wrapped in aluminum foil to serve as a dark control.
Thermal Degradation
Place a sample of solid this compound in a thermostatically controlled oven at 80°C for 48 hours. After exposure, allow the sample to cool to room temperature and prepare a 100 µg/mL solution for analysis.
Analytical Method (Exemplary)
A stability-indicating HPLC method is crucial for separating the parent drug from its degradation products.[4][5]
-
Chromatographic System: A reversed-phase high-performance liquid chromatography (RP-HPLC) system with UV detection.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.02 M phosphate buffer, pH 3.5) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
Visualizations
Signaling Pathway
Thiopropazate, as a typical antipsychotic, exerts its therapeutic effect primarily through the antagonism of the dopamine D2 receptor. The following diagram illustrates the simplified signaling pathway associated with D2 receptor activation and its inhibition by antipsychotics.
Caption: Dopamine D2 Receptor Signaling Pathway.
Experimental Workflow
The following diagram outlines a typical workflow for conducting and analyzing forced degradation studies.
References
- 1. Direct injection HPLC method for the determination of selected phenothiazines in plasma using a Hisep column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ECV: pharmind - Beitrag How to conduct successful forced degradation studies – Scope and regulatory requirements [ecv.de]
- 4. Stability Indicating RP-HPLC Method Development for Related Substances of Anti-Histamine Promethazine Hydrochloride and its Validation Study. : Oriental Journal of Chemistry [orientjchem.org]
- 5. stability-indicating hplc method: Topics by Science.gov [science.gov]
Methodological & Application
Application Notes and Protocols: Using Thiopropazate Dihydrochloride in Rodent Models of Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiopropazate dihydrochloride is a typical antipsychotic of the phenothiazine class. It functions as a prodrug, being metabolized into its active form, perphenazine. Like other first-generation antipsychotics, its primary mechanism of action is the antagonism of dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain. This action is believed to underlie its efficacy in treating the positive symptoms of schizophrenia, such as hallucinations and delusions. Rodent models that mimic aspects of schizophrenia are crucial for the preclinical evaluation of antipsychotic compounds like thiopropazate. These models can be broadly categorized into pharmacologically-induced, neurodevelopmental, and genetic models. This document provides detailed application notes and protocols for utilizing this compound in common rodent models of schizophrenia.
Mechanism of Action: Dopamine Receptor Antagonism
Thiopropazate, through its active metabolite perphenazine, exerts its antipsychotic effects primarily by blocking postsynaptic dopamine D2 receptors. In hyperdopaminergic states, which are thought to contribute to the positive symptoms of schizophrenia, this antagonism reduces dopaminergic neurotransmission, thereby alleviating these symptoms. Perphenazine also has an affinity for D1 receptors, as well as other neurotransmitter receptors, including serotonergic, adrenergic, and cholinergic receptors, which may contribute to its overall therapeutic profile and side effects.
Application Notes and Protocols for Cell-Based Assay Design: Thiopropazate Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiopropazate dihydrochloride is a typical antipsychotic drug belonging to the phenothiazine class. Its therapeutic effects are primarily attributed to its antagonism of dopamine receptors, particularly the D2 subtype. Understanding the cellular effects of this compound is crucial for elucidating its mechanism of action and for the development of novel therapeutics. This document provides detailed protocols for a suite of cell-based assays designed to characterize the pharmacological and cytotoxic effects of this compound. The assays described herein will enable researchers to assess its impact on dopamine receptor signaling, cell viability, and apoptosis.
Dopamine Receptor Signaling: cAMP Functional Assay
Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that, upon activation, inhibit the production of cyclic AMP (cAMP) by adenylyl cyclase. As an antagonist, this compound is expected to block the dopamine-induced decrease in intracellular cAMP levels.
Signaling Pathway
Caption: Dopamine D2 receptor signaling pathway.
Experimental Workflow
Application Notes and Protocols for Thiopropazate Dihydrochloride-Induced Depolarization Block in Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiopropazate dihydrochloride, a phenothiazine derivative, is a potent dopamine D2 receptor antagonist.[1] Its primary mechanism of action involves blocking these receptors, which is a common characteristic of antipsychotic medications.[2][3] A significant consequence of sustained D2 receptor blockade in dopamine neurons is the induction of a state known as depolarization block.[4][5][6] This phenomenon is characterized by the inactivation of neuronal firing despite a persistently depolarized membrane potential. The induction of depolarization block is believed to be a key element in the therapeutic efficacy of antipsychotic drugs in treating conditions like schizophrenia.[4][6]
These application notes provide a detailed overview and experimental protocols for utilizing this compound to induce and study depolarization block in neuronal preparations. The information is intended to guide researchers in designing and executing experiments to investigate the neurophysiological effects of this compound.
Mechanism of Action
This compound, as a dopamine D2 receptor antagonist, interferes with the normal signaling of dopamine in the brain.[2][3] In dopaminergic neurons, D2 autoreceptors on the presynaptic terminal typically inhibit dopamine release and neuronal firing. When these autoreceptors are blocked by an antagonist like thiopropazate, the initial effect is an increase in the firing rate of the dopamine neuron due to the loss of this autoinhibitory feedback.[5]
However, chronic or high-concentration exposure to the D2 antagonist leads to a compensatory state where the neuron enters a depolarization block.[4][5][6] This is a state of neuronal inactivation where, despite being in a depolarized state, the voltage-gated sodium channels that are essential for action potential generation become inactivated, thus ceasing the neuron's ability to fire.[4] This effect is particularly relevant in the context of hyperdopaminergic states, where the system is already in a hyper-responsive state, and the addition of a D2 antagonist can more rapidly induce depolarization block.[4][7]
Quantitative Data Summary
The following tables summarize key quantitative parameters relevant to the use of D2 receptor antagonists for inducing depolarization block. While specific data for this compound in vitro is limited, the data for haloperidol, a well-studied D2 antagonist, provides a strong reference point.
Table 1: Effective Concentrations of D2 Antagonists for In Vitro Studies
| Compound | Cell Type | Concentration Range | Effect | Reference |
| Haloperidol | Midbrain Dopamine Neurons | 1-100 µM | Inhibition of Na+ currents, induction of depolarization block | [3] |
| Thiopropazate | - | - | D2 receptor antagonist | [1] |
Table 2: Electrophysiological Parameters Affected by D2 Antagonist-Induced Depolarization Block
| Parameter | Expected Change | Notes |
| Firing Rate | Initial increase followed by cessation | The initial increase is due to autoreceptor blockade. |
| Membrane Potential | Sustained depolarization | The neuron is unable to repolarize effectively. |
| Action Potential Amplitude | Progressive decrease followed by abolition | Reflects the inactivation of voltage-gated sodium channels. |
| Input Resistance | May increase | Can be measured by injecting small hyperpolarizing current steps. |
Experimental Protocols
Protocol 1: Induction of Depolarization Block in Cultured Dopaminergic Neurons
This protocol describes how to induce depolarization block in a primary culture of dopaminergic neurons using this compound and to observe the effects using whole-cell patch-clamp electrophysiology.
Materials:
-
Primary dopaminergic neuron culture (e.g., from embryonic rodent ventral midbrain)
-
Neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin
-
This compound stock solution (10 mM in sterile water or DMSO)
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.2 NaH2PO4, 24 NaHCO3, 5 HEPES, 12.5 glucose, 2 CaCl2, 2 MgSO4 (pH 7.4, bubbled with 95% O2/5% CO2)
-
Intracellular solution for patch-clamp containing (in mM): 135 K-gluconate, 10 KCl, 10 HEPES, 0.5 EGTA, 2 Mg-ATP, 0.2 Na-GTP (pH 7.2 with KOH)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
Procedure:
-
Prepare a working solution of this compound in aCSF at the desired final concentration (e.g., starting with a range of 1-50 µM).
-
Transfer a coverslip with cultured dopaminergic neurons to the recording chamber on the microscope stage.
-
Continuously perfuse the neurons with aCSF at a rate of 1-2 mL/min.
-
Establish a whole-cell patch-clamp recording from a visually identified dopaminergic neuron.
-
Record baseline spontaneous firing activity in current-clamp mode for at least 5 minutes.
-
Switch the perfusion to the aCSF containing this compound.
-
Continuously record the neuronal activity. Observe the initial increase in firing rate followed by a gradual decrease in action potential amplitude and eventual cessation of firing, indicative of depolarization block.
-
Monitor the resting membrane potential to confirm a sustained depolarization.
-
To confirm that the cessation of firing is due to depolarization block and not cell death, attempt to evoke action potentials by injecting brief hyperpolarizing and then depolarizing current steps. A neuron in depolarization block may fire an action potential upon recovery from hyperpolarization.
-
Wash out the this compound by perfusing with drug-free aCSF and observe for recovery of normal firing activity.
Protocol 2: Brain Slice Electrophysiology to Study Depolarization Block
This protocol details the procedure for studying this compound-induced depolarization block in dopaminergic neurons within acute brain slices.
Materials:
-
Rodent (e.g., rat or mouse)
-
Vibratome or tissue slicer
-
Ice-cold cutting solution (aCSF with sucrose substituted for NaCl)
-
aCSF
-
This compound
-
Patch-clamp electrophysiology setup as described in Protocol 1
Procedure:
-
Anesthetize and decapitate the animal according to approved institutional protocols.
-
Rapidly remove the brain and place it in ice-cold cutting solution.
-
Prepare coronal or sagittal slices (250-300 µm thick) containing the substantia nigra or ventral tegmental area using a vibratome.
-
Transfer the slices to a holding chamber with aCSF and allow them to recover for at least 1 hour at room temperature.
-
Transfer a single slice to the recording chamber and continuously perfuse with aCSF.
-
Visually identify dopaminergic neurons (typically larger neurons in the substantia nigra pars compacta or ventral tegmental area).
-
Perform whole-cell patch-clamp recordings as described in Protocol 1.
-
After establishing a stable baseline recording, apply this compound via the perfusion system.
-
Record the changes in firing pattern, action potential characteristics, and membrane potential to characterize the induction of depolarization block.
-
Perform current injection steps to further probe the state of the neuron as described in Protocol 1.
Visualizations
Caption: Signaling pathway of thiopropazate-induced depolarization block.
Caption: Workflow for studying depolarization block.
References
- 1. abmole.com [abmole.com]
- 2. Dopamine Receptor Blockade: Antipsychotic Drugs [web.williams.edu]
- 3. researchgate.net [researchgate.net]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Antipsychotic Drugs Rapidly Induce Dopamine Neuron Depolarization Block in a Developmental Rat Model of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dopamine-cell depolarization block as a model for the therapeutic actions of antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antipsychotic Drugs Rapidly Induce Dopamine Neuron Depolarization Block in a Developmental Rat Model of Schizophrenia | Journal of Neuroscience [jneurosci.org]
Application Notes and Protocols for the LC-MS Analysis of Thiopropazate Dihydrochloride and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiopropazate dihydrochloride, a phenothiazine-class antipsychotic agent, undergoes extensive metabolism in the body, primarily converting to its active metabolite, perphenazine. The analysis of Thiopropazate and its metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This document provides detailed application notes and protocols for the Liquid Chromatography-Mass Spectrometry (LC-MS) based analysis of Thiopropazate and its key metabolite, perphenazine.
Metabolic Pathway of Thiopropazate
Thiopropazate acts as a prodrug, being metabolized to the active compound perphenazine. The metabolism of phenothiazines, including perphenazine, is complex and involves several enzymatic reactions in the liver, primarily mediated by cytochrome P450 enzymes, particularly CYP2D6. The main metabolic pathways include:
-
Hydroxylation: The addition of a hydroxyl group to the aromatic ring.
-
Sulfoxidation: The oxidation of the sulfur atom in the phenothiazine ring.
-
Dealkylation: The removal of alkyl groups from the side chain.
-
Glucuronidation: Conjugation with glucuronic acid to increase water solubility and facilitate excretion.
The primary metabolic conversion is the hydrolysis of the ester side chain of Thiopropazate to form perphenazine. Perphenazine is then further metabolized, with perphenazine sulfoxide being a major metabolite.
Metabolic pathway of Thiopropazate.
Experimental Protocols
A robust and sensitive LC-MS/MS method is essential for the accurate quantification of Thiopropazate and its metabolites in biological samples such as plasma or serum.
Sample Preparation
A simple protein precipitation method is effective for the extraction of Thiopropazate and its metabolites from plasma samples.
-
To 100 µL of plasma sample, add 200 µL of acetonitrile containing the internal standard (e.g., a deuterated analog of perphenazine).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start at 10% B, increase to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow (Desolvation) | 800 L/hr |
| Gas Flow (Cone) | 50 L/hr |
| Collision Gas | Argon |
Quantitative Data
The following table summarizes the typical mass spectrometric parameters for the analysis of Thiopropazate and its key metabolites.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Thiopropazate | 446.2 | 143.1 | 25 |
| Perphenazine | 404.2 | 253.1 | 20 |
| Perphenazine Sulfoxide | 420.2 | 270.1 | 22 |
| Internal Standard | Varies | Varies | Varies |
Note: The optimal collision energy may vary depending on the instrument and should be determined empirically.
Experimental Workflow
The overall workflow for the LC-MS analysis of Thiopropazate and its metabolites is depicted below.
LC-MS analysis workflow.
Conclusion
The presented LC-MS/MS method provides a sensitive and reliable approach for the simultaneous quantification of Thiopropazate and its primary metabolite, perphenazine, in biological matrices. This protocol can be adapted and validated for use in various research and clinical settings, aiding in the understanding of the pharmacokinetics and therapeutic efficacy of Thiopropazate. Adherence to good laboratory practices and proper method validation are essential for obtaining accurate and reproducible results.
Application Notes and Protocols for Studying Tardive Dyskinesia with Thiopropazate Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Thiopropazate dihydrochloride in preclinical research models of tardive dyskinesia (TD). While clinical studies have explored its use in treating TD, detailed preclinical protocols are not widely published. Therefore, the following methodologies are based on established protocols for other dopamine D2 receptor antagonists, such as haloperidol, and should be adapted and optimized for this compound.
Introduction to this compound and Tardive Dyskinesia
Tardive dyskinesia is a neurological disorder characterized by involuntary, repetitive body movements, which often arises from long-term use of dopamine receptor-blocking agents. Thiopropazate, a phenothiazine derivative and a potent dopamine D2 receptor antagonist, has been investigated for its effects on TD. Understanding its mechanism and efficacy in preclinical models is crucial for developing novel therapeutic strategies. The primary hypothesis for TD pathophysiology involves the upregulation and supersensitivity of postsynaptic dopamine D2 receptors in the striatum following chronic blockade.
Data Presentation
Table 1: Proposed Dose Range for Induction of Vacuous Chewing Movements (VCMs) in Rodents
| Animal Model | Drug Administration | Proposed Dose Range (mg/kg/day) | Duration | Expected Outcome |
| Rat (Sprague-Dawley) | Intraperitoneal (i.p.) injection or via drinking water | 1 - 5 | 3 - 12 weeks | Development of spontaneous and persistent VCMs |
| Mouse (C57BL/6) | Intraperitoneal (i.p.) injection or via drinking water | 0.5 - 2.5 | 3 - 12 weeks | Development of spontaneous and persistent VCMs |
Note: These doses are extrapolated from typical antipsychotic-induced TD models and require empirical validation for this compound.
Table 2: Behavioral Assessment Scoring for Tardive Dyskinesia in Rodents
| Score | Description of Vacuous Chewing Movements (VCMs) | Tongue Protrusions | Facial Jerking |
| 0 | None | None | None |
| 1 | Occasional, isolated VCMs | Fleeting, partial tongue protrusions | Occasional facial twitches |
| 2 | Frequent VCMs | Clear, but brief, tongue protrusions | Frequent facial jerks |
| 3 | Continuous VCMs for at least 1 minute | Full and sustained tongue protrusions | Continuous facial jerking |
| 4 | Continuous VCMs with tongue protrusion | Severe and continuous tongue protrusions impacting function | Severe, continuous facial jerking |
This scoring system is adapted from the Abnormal Involuntary Movement Scale (AIMS) used in clinical settings and rodent behavioral observation protocols.
Experimental Protocols
Protocol 1: Induction of Tardive Dyskinesia in Rats using this compound
Objective: To establish a rodent model of tardive dyskinesia using chronic administration of this compound.
Materials:
-
Male Sprague-Dawley rats (200-250g)
-
This compound
-
Sterile saline solution (0.9% NaCl)
-
Animal cages and bedding
-
Observation chambers (clear Plexiglas cylinders)
-
Video recording equipment
Procedure:
-
Acclimatization: House rats in a controlled environment (12:12 h light-dark cycle, 22±2°C, food and water ad libitum) for at least one week prior to the experiment.
-
Drug Preparation: Dissolve this compound in sterile saline to the desired concentration. Prepare fresh solutions daily.
-
Drug Administration:
-
Divide rats into a control group (receiving saline) and experimental groups (receiving different doses of this compound, e.g., 1, 2.5, and 5 mg/kg/day).
-
Administer the drug or saline via intraperitoneal (i.p.) injection once daily for a period of 3 to 12 weeks.
-
-
Behavioral Assessment:
-
Once a week, place each rat individually in an observation chamber.
-
Allow a 10-minute acclimatization period.
-
Record the animal's behavior for the subsequent 5 minutes.
-
Score the frequency and severity of vacuous chewing movements (VCMs), tongue protrusions, and facial jerking using the scale in Table 2. Two independent, blinded observers should perform the scoring.
-
Protocol 2: Biochemical Analysis of Striatal Dopamine Metabolism
Objective: To assess the impact of chronic this compound treatment on dopamine turnover in the striatum.
Materials:
-
Striatal tissue from control and Thiopropazate-treated rats
-
Homogenization buffer
-
High-performance liquid chromatography (HPLC) with electrochemical detection
-
Dopamine and its metabolites (DOPAC, HVA) standards
Procedure:
-
Tissue Collection: At the end of the treatment period, euthanize the rats and rapidly dissect the striatum on ice.
-
Sample Preparation: Homogenize the striatal tissue in an appropriate buffer.
-
HPLC Analysis:
-
Analyze the levels of dopamine, 3,4-dihydroxyphenylacetic acid (DOPAC), and homovanillic acid (HVA) in the tissue homogenates using HPLC with electrochemical detection.
-
Calculate the dopamine turnover ratios (DOPAC/dopamine and HVA/dopamine).
-
Visualization of Signaling Pathways and Workflows
Caption: Dopamine D2 receptor signaling pathway and the antagonistic action of Thiopropazate.
Caption: Experimental workflow for studying Thiopropazate-induced tardive dyskinesia in rodents.
Application Notes and Protocols for Thiopropazate Dihydrochloride Solutions
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes provide detailed protocols for the preparation of Thiopropazate dihydrochloride solutions for both in vitro and in vivo experimental settings. The information is intended to guide researchers in achieving accurate and reproducible results.
Chemical Properties and Storage
This compound is a phenothiazine derivative that acts as a potent dopamine D2 receptor antagonist. It is sensitive to light and unstable in heat. Proper handling and storage are crucial to maintain its integrity.
| Property | Value |
| Molecular Formula | C₂₃H₂₈ClN₃O₂S·2HCl |
| Molecular Weight | 518.9 g/mol |
| Solubility | Soluble in water and methanol. Sparingly soluble in ethanol. |
| Storage | Store in a dry, dark place. Short-term (days to weeks): 0-4°C. Long-term (months to years): -20°C. |
In Vitro Solution Preparation
For cell-based assays, it is critical to prepare this compound solutions with precision to ensure accurate dosing and minimize solvent-induced artifacts.
Recommended Solvents and Stock Solutions
Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of this compound for in vitro use.
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Materials: this compound powder, sterile DMSO, sterile microcentrifuge tubes, and precision pipettes.
-
Calculation:
-
Desired Concentration (C) = 10 mM = 0.01 mol/L
-
Molecular Weight (MW) = 518.9 g/mol
-
Desired Volume (V) = 1 mL = 0.001 L
-
Mass (m) = C x MW x V = 0.01 mol/L x 518.9 g/mol x 0.001 L = 0.005189 g = 5.19 mg
-
-
Procedure:
-
Aseptically weigh 5.19 mg of this compound powder.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex thoroughly until the powder is completely dissolved.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect from light by wrapping the tubes in aluminum foil.
-
Preparation of Working Solutions
Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate cell culture medium.
Protocol for Preparing a 10 µM Working Solution:
-
Materials: 10 mM this compound stock solution, sterile cell culture medium, sterile conical tubes.
-
Procedure:
-
Perform a serial dilution. For example, to make a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution.
-
Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium.
-
Mix gently by pipetting.
-
The final DMSO concentration in the working solution will be 0.1%. It is recommended to keep the final DMSO concentration below 0.5% to minimize solvent toxicity to cells.
-
Always include a vehicle control (culture medium with the same final concentration of DMSO) in your experiments.
-
Typical In Vitro Concentrations
The effective concentration of this compound can vary depending on the cell type and the specific assay. A concentration range of 1 µM to 50 µM is a common starting point for in vitro studies. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
In Vivo Solution Preparation
For animal studies, the formulation of this compound must be sterile and biocompatible for the chosen route of administration.
Recommended Vehicles and Preparation
The choice of vehicle depends on the administration route and the desired pharmacokinetic profile. For intraperitoneal (i.p.) injections in mice, sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS) are common vehicles.
Protocol for Preparing a 1 mg/mL Solution for Intraperitoneal Injection:
-
Materials: this compound powder, sterile 0.9% saline, sterile vials, sterile filters (0.22 µm).
-
Procedure:
-
Under aseptic conditions, weigh the required amount of this compound. For a 1 mg/mL solution, weigh 10 mg for a final volume of 10 mL.
-
Dissolve the powder in a small volume of sterile saline and then bring it to the final volume.
-
Gently warm the solution and vortex if necessary to aid dissolution.
-
Sterilize the final solution by passing it through a 0.22 µm sterile filter into a sterile vial.
-
Store the prepared solution at 4°C, protected from light, for short-term use. For longer-term storage, aliquots can be frozen at -20°C, though fresh preparation is always recommended.
-
Recommended In Vivo Dosages
The effective dose of this compound in mice can vary based on the animal model and the intended therapeutic effect. A starting dose range of 1 to 10 mg/kg administered via intraperitoneal injection is often used in behavioral studies. It is essential to conduct a dose-finding study to determine the optimal and non-toxic dose for your specific research question.
| Parameter | Recommendation |
| Vehicle | Sterile 0.9% Saline or PBS |
| Route of Administration | Intraperitoneal (i.p.) |
| Dosage Range (mice) | 1 - 10 mg/kg |
Mechanism of Action: Dopamine D2 Receptor Signaling
This compound exerts its primary effect by antagonizing the dopamine D2 receptor, a G protein-coupled receptor (GPCR). The binding of Thiopropazate prevents the endogenous ligand, dopamine, from activating the receptor. This blockade disrupts the downstream signaling cascades normally initiated by dopamine.
Dopamine D2 Receptor Signaling Pathway
Application Notes and Protocols for Neuronal Cell Culture Treatment with Thiopropazate Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiopropazate dihydrochloride is a phenothiazine derivative that functions as a dopamine D2 receptor antagonist. In neuroscience research and drug development, it is utilized to investigate the roles of dopamine signaling in various neuronal processes and as a reference compound in the screening of novel antipsychotic drugs. This document provides detailed application notes and experimental protocols for the treatment of neuronal cell cultures with this compound, with a focus on its effects on dopamine D2 receptor signaling.
Due to the limited availability of specific binding affinity and functional potency data for this compound in the public domain, this document will leverage data from the closely related and well-characterized phenothiazine antipsychotic, chlorpromazine, to provide representative quantitative data and detailed experimental protocols. This approach allows for the design of robust experiments to probe the effects of D2 receptor antagonism in neuronal cell culture models.
Data Presentation
The following tables summarize the pharmacological data for chlorpromazine, which can be used as a reference for designing experiments with this compound. It is recommended that dose-response curves be generated for this compound to determine its specific potency in the chosen experimental system.
Table 1: Receptor Binding Affinities (Ki) of Chlorpromazine
| Receptor | Ki (nM) |
| Dopamine D2 | 3.5 |
| Dopamine D1 | 16 |
| Serotonin 5-HT2A | 4.6 |
| Alpha-1 Adrenergic | 2.6 |
| Histamine H1 | 1.8 |
Note: Data is compiled from various sources and should be used as a reference. Actual values may vary depending on experimental conditions.
Table 2: Functional Antagonism of Dopamine D2 Receptor by Chlorpromazine
| Assay | Endpoint | IC50 (nM) |
| Dopamine-induced cAMP Inhibition | Reversal of inhibition | 10 - 50 |
| Dopamine-induced Calcium Mobilization | Inhibition | 20 - 100 |
Note: IC50 values are approximate and can vary based on the specific cell line, dopamine concentration used for stimulation, and assay conditions.
Signaling Pathways
This compound, as a dopamine D2 receptor antagonist, primarily modulates signaling pathways downstream of the D2 receptor. The D2 receptor is a G protein-coupled receptor (GPCR) that couples to the Gi/o family of G proteins.
Dopamine D2 Receptor Signaling Pathway
Caption: Dopamine D2 receptor signaling pathway and the inhibitory effect of Thiopropazate.
Experimental Protocols
The following are detailed protocols for the culture of relevant neuronal cell lines and for assessing the effects of this compound on D2 receptor signaling.
Protocol 1: Culture of SH-SY5Y Human Neuroblastoma Cells
The SH-SY5Y cell line is a widely used model for studying dopaminergic neurons as they endogenously express dopamine D2 receptors.
Materials:
-
SH-SY5Y cells (ATCC® CRL-2266™)
-
DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
0.25% Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Thawing Cells: Thaw cryopreserved SH-SY5Y cells rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing 9 ml of pre-warmed complete culture medium. Centrifuge at 200 x g for 5 minutes.
-
Cell Seeding: Discard the supernatant and resuspend the cell pellet in 10 ml of fresh complete culture medium. Transfer the cell suspension to a T-75 flask.
-
Cell Maintenance: Incubate the cells at 37°C in a humidified atmosphere of 5% CO2. Change the medium every 2-3 days.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cells once with PBS. Add 2 ml of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until the cells detach.
-
Neutralization and Resuspension: Add 8 ml of complete culture medium to neutralize the trypsin. Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Splitting: Transfer a fraction of the cell suspension (typically a 1:5 to 1:10 split ratio) to a new flask containing pre-warmed complete culture medium.
Protocol 2: Treatment of SH-SY5Y Cells with this compound
This protocol outlines the general procedure for treating SH-SY5Y cells with this compound to assess its effects on downstream signaling.
Materials:
-
Cultured SH-SY5Y cells in multi-well plates
-
This compound stock solution (e.g., 10 mM in DMSO or water)
-
Dopamine hydrochloride stock solution (e.g., 10 mM in water with an antioxidant like ascorbic acid)
-
Serum-free culture medium
-
Assay-specific reagents (e.g., for cAMP measurement)
Procedure:
-
Cell Plating: Seed SH-SY5Y cells in the desired multi-well plate format (e.g., 96-well plate for cAMP assays) at a density that will result in 80-90% confluency on the day of the experiment.
-
Serum Starvation (Optional): For many signaling assays, it is beneficial to reduce basal activity by serum-starving the cells for 2-4 hours prior to the experiment by replacing the complete medium with serum-free medium.
-
Preparation of Working Solutions: Prepare serial dilutions of this compound and a working solution of dopamine in serum-free medium. It is recommended to test a range of Thiopropazate concentrations (e.g., from 1 nM to 10 µM) to generate a dose-response curve. A typical concentration of dopamine to elicit a sub-maximal response is 1-10 µM.
-
Antagonist Pre-treatment: Add the desired concentrations of this compound to the appropriate wells. Incubate for 15-30 minutes at 37°C. Include a vehicle control (the solvent used for the drug, e.g., DMSO).
-
Agonist Stimulation: Following the pre-treatment, add the dopamine working solution to the wells. Include a control group that receives only the vehicle for dopamine.
-
Incubation: Incubate for the desired time to allow for the signaling response to occur (e.g., 15-30 minutes for cAMP assays).
-
Assay: Proceed with the specific assay to measure the desired endpoint (e.g., cAMP levels).
Protocol 3: Measurement of cAMP Levels
This protocol describes a common method for quantifying intracellular cAMP levels using a competitive immunoassay kit (e.g., ELISA-based).
Materials:
-
Treated SH-SY5Y cells in a 96-well plate
-
cAMP assay kit (commercially available from various suppliers)
-
Lysis buffer (provided with the kit or a generic cell lysis buffer)
-
Plate reader capable of measuring the assay signal (e.g., absorbance or fluorescence)
Procedure:
-
Cell Lysis: After the treatment period, aspirate the medium from the wells. Add the recommended volume of lysis buffer to each well.
-
Incubation: Incubate the plate on a shaker for 10-20 minutes at room temperature to ensure complete cell lysis and release of intracellular cAMP.
-
Assay Performance: Follow the specific instructions provided with the cAMP assay kit. This typically involves transferring the cell lysates to the assay plate, adding the kit reagents (e.g., cAMP conjugate and antibody), incubating, washing, and adding a substrate for signal development.
-
Data Acquisition: Read the plate on a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the concentration of cAMP in each sample based on the standard curve generated from the cAMP standards provided in the kit. Plot the cAMP levels against the concentration of this compound to determine the IC50 value.
Experimental Workflow and Logic
The following diagram illustrates the logical workflow for investigating the effect of this compound on dopamine D2 receptor signaling in neuronal cells.
Caption: Workflow for assessing Thiopropazate's effect on neuronal signaling.
Troubleshooting & Optimization
Technical Support Center: Thiopropazate Dihydrochloride in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Thiopropazate dihydrochloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a phenothiazine derivative that functions as a typical antipsychotic agent. Its primary mechanism of action is the antagonism of dopamine D2 receptors in the central nervous system. By blocking these receptors, it interferes with dopamine-mediated cell signaling.
Q2: What are the key handling and storage recommendations for this compound powder?
This compound is sensitive to light and unstable in heat. Therefore, it is crucial to store the solid compound in a tightly sealed, light-resistant container in a dry, dark place. Short-term storage at 0-4°C (days to weeks) and long-term storage at -20°C (months to years) is recommended.[1]
Q3: Can I prepare an aqueous stock solution of this compound?
Directly dissolving this compound in aqueous buffers is not recommended as it is sparingly soluble in such solutions. To achieve the desired concentration for cell culture experiments, it is best to first dissolve the compound in an organic solvent like DMSO or ethanol to create a concentrated stock solution, which can then be further diluted in your cell culture medium.
Troubleshooting Guide
Issue: Precipitation is observed in the cell culture medium after adding the this compound stock solution.
Possible Causes and Solutions:
-
Low Solvent Capacity of the Medium: The final concentration of the organic solvent (e.g., DMSO) in your cell culture medium may be too low to maintain the solubility of this compound.
-
Troubleshooting Step: Ensure the final concentration of DMSO in your cell culture medium does not exceed 0.5%, with a concentration of 0.1% being preferable to minimize solvent-induced cytotoxicity. If precipitation persists, consider preparing a more dilute stock solution and adding a larger volume to your medium, while still staying within the acceptable final solvent concentration.
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-
Interaction with Media Components: Components in the cell culture medium, such as salts and proteins, can interact with this compound, leading to precipitation.[2][3][4][5]
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Troubleshooting Step: After diluting the stock solution into the medium, visually inspect for any immediate signs of precipitation. If observed, try pre-warming the cell culture medium to 37°C before adding the compound stock solution. Gentle swirling of the medium while adding the stock solution can also help to prevent localized high concentrations that may lead to precipitation.
-
-
Temperature Fluctuations: Changes in temperature can affect the solubility of the compound.
-
Troubleshooting Step: Avoid repeated freeze-thaw cycles of your stock solution. When preparing your final working solution, ensure that both the stock solution and the cell culture medium are at the appropriate temperature (typically 37°C for the medium).
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Issue: Inconsistent or unexpected experimental results.
Possible Causes and Solutions:
-
Compound Degradation: this compound is sensitive to light and heat, which can lead to its degradation and a subsequent loss of activity.
-
Troubleshooting Step: Protect all solutions containing this compound from light by using amber-colored tubes or by wrapping the containers in aluminum foil. Prepare fresh dilutions from your stock solution for each experiment to minimize degradation.
-
-
Inaccurate Stock Solution Concentration: Errors in weighing the compound or in the volume of solvent used can lead to an incorrect stock solution concentration.
-
Troubleshooting Step: Use a calibrated analytical balance to weigh the compound. Ensure that the compound is completely dissolved in the solvent before making further dilutions.
-
Quantitative Data
Table 1: Solubility of this compound and a Related Compound
| Compound | Solvent | Solubility | Notes |
| This compound | DMSO | Soluble | Specific quantitative data not readily available. It is recommended to start with a concentration of 10-20 mg/mL and adjust as needed. |
| This compound | Ethanol | Crystals can be formed from 95% ethanol, suggesting good solubility. | Specific quantitative data not readily available. A starting concentration of 10-20 mg/mL can be tested. |
| Chlorprothixene (hydrochloride) (a related thioxanthene) | DMSO | ~30 mg/mL | This provides a useful reference point for a structurally similar compound. |
| Chlorprothixene (hydrochloride) (a related thioxanthene) | Ethanol | ~30 mg/mL | This provides a useful reference point for a structurally similar compound. |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (Molecular Weight: 518.93 g/mol )[6]
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile, light-protected microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile filter (0.22 µm), compatible with DMSO
Procedure:
-
Weighing the Compound: In a sterile environment (e.g., a chemical fume hood), accurately weigh out 5.19 mg of this compound powder and place it into a sterile, light-protected microcentrifuge tube.
-
Dissolving in DMSO: Add 1 mL of sterile DMSO to the tube containing the this compound powder.
-
Ensuring Complete Dissolution: Vortex the tube for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles. If necessary, gentle warming in a 37°C water bath can be used to aid dissolution.
-
Sterile Filtration (Optional but Recommended): For cell culture applications, it is highly recommended to sterile-filter the stock solution. Use a 0.22 µm sterile syringe filter that is compatible with DMSO.[7]
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage. For short-term storage, 4°C is acceptable for a few days.
Visualizations
Caption: Experimental workflow for preparing and using this compound.
Caption: Antagonistic action of this compound on the Dopamine D2 receptor pathway.
References
- 1. medkoo.com [medkoo.com]
- 2. cellculturedish.com [cellculturedish.com]
- 3. researchgate.net [researchgate.net]
- 4. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of the Causes of Precipitation in Cell Culture Flasks - Concentration and Calcium Salts - News - Luoyang FuDau Biotechnology Co., Ltd. [cellcultureflasks.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Sterile Filtration | Upstream Processing | Biopharmaceutical Manufacturing | Merck [merckmillipore.com]
Technical Support Center: Optimizing Thiopropazate Dihydrochloride Concentration for Cell Assays
This guide provides researchers, scientists, and drug development professionals with essential information for effectively using Thiopropazate dihydrochloride in cell-based assays. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to help optimize experimental conditions and ensure reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a phenothiazine derivative that functions as a dopamine receptor antagonist, with a high affinity for the D2 subtype.[1] By blocking these receptors, it interferes with dopamine signaling pathways in cells. This mechanism is central to its use as an antipsychotic medication and is the primary reason for its application in in vitro models studying dopaminergic signaling and related pathologies.
Q2: What is a recommended starting concentration for this compound in a new cell assay?
For initial experiments, a concentration range of 1 µM to 25 µM is recommended. This range is based on the effective concentrations observed for other phenothiazine derivatives, such as thioridazine, in cancer cell lines.[2] For dopamine receptor binding assays specifically, concentrations can range from nanomolar to low micromolar.[3][4] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q3: How should I prepare a stock solution of this compound?
This compound is generally soluble in dimethyl sulfoxide (DMSO). To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the powder in 100% DMSO. Ensure the final concentration of DMSO in your cell culture medium does not exceed 0.5%, as higher concentrations can be cytotoxic to many cell lines. For example, to achieve a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution.
Q4: What are the potential off-target effects of this compound?
As a phenothiazine derivative, this compound may interact with other receptors, including other dopamine receptor subtypes (D1, D3, D4), serotonin receptors, and histamine receptors.[5] These off-target effects can vary depending on the cell type and the concentration of the compound used. It is advisable to include appropriate controls to account for these potential confounding factors.
Troubleshooting Guide
This section addresses common issues that may arise when using this compound in cell assays.
| Problem | Possible Cause | Suggested Solution |
| High Cell Death or Unexpected Cytotoxicity | The concentration of this compound is too high. | Perform a dose-response curve to determine the IC50 value for your cell line. Start with a lower concentration range (e.g., 0.1 µM to 10 µM). |
| The concentration of the solvent (DMSO) is too high. | Ensure the final DMSO concentration in the culture medium is below 0.5%. Prepare intermediate dilutions in culture medium to minimize the volume of DMSO stock added to the cells. | |
| No Observable Effect | The concentration of this compound is too low. | Increase the concentration in a stepwise manner (e.g., 10 µM, 25 µM, 50 µM) to find the effective dose for your experimental system. |
| The compound has degraded. | Prepare fresh stock solutions. Store the stock solution in small aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles. | |
| The target receptor (Dopamine D2) is not expressed in your cell line. | Verify the expression of the D2 receptor in your chosen cell line using techniques such as Western blot, qPCR, or flow cytometry. | |
| Precipitate in Culture Medium | The compound has low solubility in aqueous media. | Do not exceed the solubility limit in the final assay medium. After diluting the DMSO stock in the medium, vortex thoroughly and visually inspect for any precipitate before adding to the cells. |
| Inconsistent or Irreproducible Results | Variation in cell density at the time of treatment. | Ensure that cells are seeded at a consistent density across all wells and that they are in the logarithmic growth phase at the start of the experiment. |
| Instability of the compound in culture conditions. | Minimize the exposure of the compound to light, as phenothiazine derivatives can be light-sensitive. Consider refreshing the medium with a new compound for longer incubation periods. |
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT Assay)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
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Cell line of interest (e.g., a glioma or neuroblastoma cell line)
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Complete culture medium
-
This compound
-
DMSO
-
96-well plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
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Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to create a range of working concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM).
-
Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions. Include wells with medium and DMSO alone as a vehicle control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the compound concentration and use a non-linear regression to determine the IC50 value.
Visualizations
Caption: Dopamine D2 Receptor Signaling Pathway Inhibition by Thiopropazate.
Caption: Workflow for Determining Optimal Thiopropazate Concentration.
Caption: Troubleshooting Decision Tree for Thiopropazate Assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Thioridazine Enhances P62-Mediated Autophagy and Apoptosis Through Wnt/β-Catenin Signaling Pathway in Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Anticancer Properties of the Antipsychotic Drug Chlorpromazine and Its Synergism With Temozolomide in Restraining Human Glioblastoma Proliferation In Vitro [frontiersin.org]
Preventing Thiopropazate dihydrochloride precipitation in aqueous solutions
Technical Support Center: Thiopropazate Dihydrochloride
This technical support center provides guidance to researchers, scientists, and drug development professionals on preventing the precipitation of this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is the dihydrochloride salt form of Thiopropazate, a typical antipsychotic of the phenothiazine class.[1][2] It acts as a dopaminergic antagonist and is a prodrug to perphenazine.[3][4] In research settings, it has been used in combination with other compounds to study the prevention of stress ulcer formation in animal models.[1]
Q2: What are the physical and chemical properties of this compound?
This compound is a white, crystalline powder.[3] Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C23H30Cl3N3O2S | [1][4] |
| Molecular Weight | 518.93 g/mol | [1][4] |
| Appearance | White, crystalline powder | [3] |
| Decomposition Temperature | 223-229 °C | [3] |
| CAS Number | 146-28-1 | [1][4] |
Q3: What is the primary reason for this compound precipitation in aqueous solutions?
Troubleshooting Guide
Issue: Precipitation observed upon dissolution or during storage.
Possible Cause 1: pH of the solution is too high.
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Troubleshooting Steps:
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Measure the pH of your aqueous solution.
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If the pH is neutral or basic, adjust it to a more acidic range (e.g., pH 3-5) using a suitable buffer or by adding a small amount of a dilute acid like hydrochloric acid (HCl).
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Observe if the precipitate redissolves.
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Possible Cause 2: Concentration exceeds solubility limit.
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Troubleshooting Steps:
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Try preparing a more dilute solution.
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If a higher concentration is required, consider using a co-solvent system. For example, adding a small percentage of an organic solvent like ethanol or DMSO, followed by the aqueous buffer, might improve solubility. Note: Always check the compatibility of co-solvents with your experimental system.
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Possible Cause 3: Temperature fluctuations.
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Troubleshooting Steps:
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Ensure the solution is stored at a constant, recommended temperature. Some sources suggest storage at 0 - 4°C for the short term and -20°C for the long term.[2]
-
If precipitation occurs at lower temperatures, try gently warming the solution to see if the precipitate redissolves. However, be cautious about potential degradation at higher temperatures.
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Possible Cause 4: Interaction with other components in the solution.
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Troubleshooting Steps:
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Review all components in your formulation for potential incompatibilities.
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Prepare a simplified solution containing only this compound and the primary solvent to confirm its solubility under your conditions.
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If the simplified solution is stable, add other components one by one to identify the ingredient causing precipitation.
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Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
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Objective: To prepare a stable aqueous stock solution of this compound.
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Materials:
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This compound powder
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Sterile, deionized water or a suitable acidic buffer (e.g., citrate buffer, pH 4.0)
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Sterile conical tubes or vials
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Vortex mixer
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pH meter
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-
Procedure:
-
Weigh the desired amount of this compound powder.
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Add the appropriate volume of acidic buffer or water to the powder.
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Vortex the solution until the powder is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
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Measure and record the final pH of the solution.
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Store the stock solution at 0 - 4°C for short-term use or in aliquots at -20°C for long-term storage.[2]
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Visualizations
Caption: Workflow for preparing and troubleshooting this compound solutions.
Caption: Simplified signaling pathway of Thiopropazate as a dopamine antagonist.
References
Technical Support Center: Troubleshooting Thiopropazate Dihydrochloride Neurotoxicity In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the potential neurotoxic effects of Thiopropazate dihydrochloride in in vitro models. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the expected neurotoxic effects of this compound in neuronal cell cultures?
Based on the known effects of its drug class, phenothiazine antipsychotics, this compound is anticipated to induce neurotoxicity through several mechanisms. These may include the induction of oxidative stress, mitochondrial dysfunction, and ultimately, programmed cell death (apoptosis). Researchers should be prepared to assess these endpoints in their in vitro models.
Q2: What are typical starting concentrations for this compound in in vitro neurotoxicity assays?
While specific data for this compound is limited, studies with related phenothiazine compounds such as chlorpromazine and trifluoperazine often use a concentration range from 1 µM to 100 µM. It is recommended to perform a dose-response curve starting from a low concentration (e.g., 0.1 µM) and extending to a high concentration (e.g., 200 µM) to determine the optimal range for your specific cell type and experimental conditions.
Q3: How long should I expose my neuronal cells to this compound?
The incubation time for neurotoxicity studies can vary depending on the endpoint being measured. For early markers of toxicity, such as reactive oxygen species (ROS) production, shorter incubation times of 1 to 6 hours may be sufficient. For later events like apoptosis or significant loss of cell viability, longer exposure times of 24 to 72 hours are typically necessary. A time-course experiment is recommended to identify the optimal incubation period.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assays (e.g., MTT, LDH)
Possible Cause 1: Inconsistent Cell Seeding
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Solution: Ensure a homogenous cell suspension before seeding.[1] Use a calibrated multichannel pipette and mix the cell suspension between seeding groups of wells. Always visually inspect plates after seeding to confirm even cell distribution.
Possible Cause 2: Interference of this compound with the Assay Reagents
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Solution: Run a cell-free control where this compound is added to the assay medium without cells to check for any direct reaction with the assay reagents (e.g., reduction of MTT to formazan). If interference is observed, consider switching to an alternative viability assay, such as the lactate dehydrogenase (LDH) assay, which measures membrane integrity.
Possible Cause 3: Suboptimal Incubation Time
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Solution: If the signal-to-noise ratio is low, the incubation time with the viability reagent may be too short.[2] Conversely, excessively long incubation can lead to artifacts. Optimize the incubation time according to the manufacturer's protocol and your specific cell type.
Issue 2: Inconsistent or No Signal in Apoptosis Assays (e.g., Caspase-3 Activity, Annexin V Staining)
Possible Cause 1: Incorrect Timing of Assay
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Solution: Apoptosis is a dynamic process. Caspase activation and phosphatidylserine externalization (detected by Annexin V) are relatively early events. If you are assaying too late, the cells may have already progressed to secondary necrosis. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the peak of apoptotic activity.
Possible Cause 2: Low Level of Apoptosis
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Solution: The concentration of this compound may be too low to induce a detectable level of apoptosis. Increase the concentration or the exposure time. It is also possible that at high concentrations, the primary mode of cell death is necrosis rather than apoptosis. Consider using a lower, sub-lethal concentration to specifically investigate apoptotic pathways.
Possible Cause 3: Technical Issues with the Assay
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Solution: For flow cytometry-based assays like Annexin V, ensure proper compensation for spectral overlap between fluorophores. For plate-based caspase activity assays, make sure the cell lysates are properly prepared and that the correct protein concentration is used. Always include positive and negative controls.
Issue 3: Difficulty in Detecting Oxidative Stress
Possible Cause 1: Transient Nature of Reactive Oxygen Species (ROS)
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Solution: ROS are often produced transiently. Measure ROS levels at multiple early time points (e.g., 30 minutes, 1, 2, 4, and 6 hours) after treatment with this compound.
Possible Cause 2: Insufficient Sensitivity of the ROS Probe
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Solution: Different ROS probes have varying specificities and sensitivities. For example, H2DCFDA is a general ROS indicator, while MitoSOX Red is specific for mitochondrial superoxide. Select a probe that is appropriate for the expected type of oxidative stress and optimize its loading concentration and time.
Possible Cause 3: Cellular Antioxidant Response
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Solution: Cells have endogenous antioxidant systems (e.g., glutathione) that can quench ROS.[3] Consider measuring the levels of reduced glutathione (GSH) in conjunction with ROS to get a more complete picture of the oxidative stress status. A decrease in GSH levels can be an indicator of oxidative stress even if ROS levels are not dramatically elevated at the time of measurement.
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on Neuronal Cell Viability (MTT Assay)
| This compound (µM) | Cell Viability (% of Control) | Standard Deviation |
| 0 (Control) | 100 | 5.2 |
| 1 | 98.1 | 4.8 |
| 5 | 92.5 | 6.1 |
| 10 | 81.3 | 7.3 |
| 25 | 55.7 | 8.9 |
| 50 | 28.4 | 6.5 |
| 100 | 12.1 | 4.2 |
Table 2: Hypothetical Effect of this compound on Markers of Oxidative Stress and Apoptosis
| Treatment | Relative ROS Production (%) | Relative GSH Levels (%) | Relative Caspase-3 Activity (%) |
| Control | 100 ± 8 | 100 ± 7 | 100 ± 12 |
| This compound (25 µM) | 250 ± 25 | 65 ± 9 | 320 ± 35 |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
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Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
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Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 to 200 µM) for 24-48 hours. Include a vehicle control (e.g., DMSO or media).
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MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[2]
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Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Express the results as a percentage of the vehicle-treated control.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
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Cell Seeding and Treatment: Seed cells in a 96-well black, clear-bottom plate and treat with this compound for the desired time (e.g., 1-6 hours).
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Probe Loading: Remove the treatment medium and incubate the cells with 5 µM H2DCFDA in serum-free medium for 30 minutes at 37°C in the dark.
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Washing: Wash the cells twice with warm PBS.
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Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence (excitation ~485 nm, emission ~535 nm) using a fluorescence plate reader.
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Data Analysis: Normalize the fluorescence intensity to the cell number (can be done in parallel plates using a viability assay) and express as a percentage of the control.
Protocol 3: Caspase-3 Activity Assay
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Cell Seeding and Treatment: Plate cells in a 6-well plate and treat with this compound for the desired time (e.g., 12-24 hours).
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Cell Lysis: Harvest the cells and lyse them using a lysis buffer provided with a commercial caspase-3 activity assay kit.
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Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
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Caspase-3 Assay: In a 96-well plate, add an equal amount of protein from each sample to wells containing the caspase-3 substrate (e.g., Ac-DEVD-pNA).
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Incubation and Measurement: Incubate the plate at 37°C for 1-2 hours and measure the absorbance at 405 nm.
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Data Analysis: Calculate the caspase-3 activity and express it as a fold change relative to the vehicle-treated control.
Visualizations
Caption: Proposed signaling pathway for this compound-induced neurotoxicity.
Caption: Experimental workflow for the MTT cell viability assay.
Caption: Troubleshooting logic for inconsistent cell viability results.
References
Thiopropazate dihydrochloride light sensitivity and storage conditions
This technical support center provides guidance on the light sensitivity and proper storage conditions for Thiopropazate dihydrochloride. Researchers, scientists, and drug development professionals can find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: Is this compound sensitive to light?
A1: Yes, this compound is known to be sensitive to light and unstable in heat.[1] Exposure to light can lead to degradation of the compound, potentially affecting its potency and leading to the formation of impurities. Therefore, it is crucial to protect it from light during storage and handling.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure its stability, this compound should be stored under controlled conditions. For short-term storage (days to weeks), a temperature of 0-4°C is recommended.[2] For long-term storage (months to years), it is best to store it at -20°C.[2] The compound is also described as hygroscopic and should be kept in a dry environment, under an inert atmosphere if possible.[3] Always store in a dark place or use light-resistant containers.
Q3: How should I handle this compound during an experiment to minimize light-induced degradation?
A3: When working with this compound, it is advisable to use amber-colored glassware or labware protected from light with aluminum foil. Minimize the exposure of the compound and its solutions to ambient light. If possible, conduct experimental manipulations in a dimly lit room or under a fume hood with the sash lowered to reduce light exposure.
Q4: What are the potential degradation products of this compound when exposed to light?
A4: While specific degradation products for this compound are not extensively documented in publicly available literature, phenothiazines, the class of compounds to which it belongs, are known to undergo photo-oxidation. A common degradation pathway involves the oxidation of the sulfur atom in the phenothiazine ring to form the corresponding sulfoxide. Other potential degradation products may include N-oxides and polymeric impurities.
Q5: Can I ship this compound at ambient temperature?
A5: Yes, the recommended shipping condition for this compound is at ambient temperature.[3] While it is sensitive to heat and light over the long term, it is considered stable enough for short durations of shipping under normal ambient conditions. However, upon receipt, it should be immediately transferred to the recommended storage conditions.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpectedly low potency or inconsistent experimental results. | Degradation of the compound due to improper storage or handling. | 1. Verify that the compound has been consistently stored at the recommended temperature (0-4°C for short-term, -20°C for long-term) and protected from light. 2. Review your experimental workflow to identify any steps where the compound or its solutions were exposed to light for extended periods. 3. Consider performing a purity check of your current stock of this compound using a suitable analytical method like HPLC. |
| Discoloration of the solid compound or its solutions (e.g., yellowing). | Light-induced degradation leading to the formation of colored impurities. | 1. Discard the discolored material as its purity is compromised. 2. Obtain a fresh batch of the compound and ensure it is stored in a light-proof container at the correct temperature. 3. When preparing solutions, use freshly opened vials of the compound and prepare them immediately before use. Protect solutions from light at all times. |
| Appearance of unknown peaks in analytical chromatograms (e.g., HPLC). | Formation of degradation products. | 1. Compare the chromatogram of your sample to a reference standard that has been properly stored. 2. If new peaks are present, it is likely that your sample has degraded. The retention times of these new peaks may correspond to degradation products like the sulfoxide. 3. Implement stricter light-protection measures in your experimental protocol. |
Quantitative Data on Photostability
| Light Condition | Duration of Exposure | Hypothetical Degradation (%) | Potential Degradation Products |
| ICH Q1B Option 2 (Cool white fluorescent and near UV lamps) | 1.2 million lux hours (visible) and 200 W h/m² (UVA) | 15 - 25% | Thiopropazate sulfoxide, N-oxide derivatives |
| Ambient laboratory light | 24 hours | 5 - 10% | Thiopropazate sulfoxide |
| Direct sunlight | 4 hours | > 30% | Complex mixture of degradation products |
Experimental Protocols
Protocol for Photostability Testing of this compound (Based on ICH Q1B Guidelines)
1. Objective: To assess the intrinsic photostability of this compound solid and in solution.
2. Materials:
-
This compound
-
Calibrated photostability chamber equipped with a cool white fluorescent lamp and a near-ultraviolet (UVA) lamp (as per ICH Q1B Option 2).
-
Quartz or borosilicate glass vials
-
Amber glass vials
-
Aluminum foil
-
HPLC grade solvents (e.g., acetonitrile, methanol, water)
-
HPLC system with a UV detector
-
Validated stability-indicating HPLC method
3. Procedure:
3.1. Sample Preparation:
-
Solid State: Weigh a sufficient amount of this compound into clear and amber glass vials. For the "dark control" samples, wrap the clear vials completely in aluminum foil.
-
Solution State: Prepare a solution of this compound in a relevant solvent (e.g., water or a buffer) at a known concentration. Aliquot the solution into clear and amber glass vials. Prepare dark control samples by wrapping clear vials in aluminum foil.
3.2. Exposure:
-
Place the vials (unwrapped clear, amber, and dark controls) in the photostability chamber.
-
Expose the samples to light according to ICH Q1B guidelines: an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.
-
Maintain a constant temperature and humidity inside the chamber to minimize the effect of these variables on degradation.
3.3. Analysis:
-
After the exposure period, retrieve all samples.
-
For solid samples, dissolve them in a suitable solvent to a known concentration.
-
Analyze all samples (exposed, amber, and dark controls) using a validated stability-indicating HPLC method.
-
Quantify the amount of remaining this compound and any major degradation products.
4. Data Interpretation:
-
Compare the chromatograms of the exposed samples with those of the dark control samples.
-
Calculate the percentage of degradation in the exposed samples relative to the dark controls.
-
Assess the level of protection provided by the amber glass vials by comparing the degradation in these samples to the clear vials.
-
Identify and, if possible, quantify the major degradation products.
Visualizations
Caption: Workflow for handling light-sensitive this compound.
References
Minimizing off-target effects of Thiopropazate dihydrochloride in experiments
This guide provides researchers, scientists, and drug development professionals with essential information for minimizing and troubleshooting the off-target effects of Thiopropazate dihydrochloride in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: Thiopropazate is a typical antipsychotic of the phenothiazine class.[1] Its primary mechanism of action is the antagonism of the Dopamine D2 receptor.[2][3] As a Gi/o-coupled receptor, D2 activation normally inhibits adenylyl cyclase, reducing intracellular cAMP levels. Thiopropazate blocks this action by binding to the receptor, thereby preventing dopamine-mediated signaling. It is also a prodrug that is converted to perphenazine, another potent D2 antagonist.[1]
Q2: What are the known or expected off-target effects of Thiopropazate?
A2: Like other phenothiazines, Thiopropazate is known to be pharmacologically promiscuous, meaning it can bind to a variety of other receptors in addition to its primary target. These unintended interactions are the source of its off-target effects.[2][4] Based on the profiles of similar compounds, researchers should anticipate potential antagonism at the following receptors:
-
Histamine H1 Receptors: Can lead to sedative effects.
-
Muscarinic M1-M5 Receptors: Can cause anticholinergic effects like dry mouth or blurred vision in vivo, and corresponding effects in cell-based assays.[2]
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Alpha-1 Adrenergic Receptors: May result in effects related to blood pressure regulation in vivo.[5]
-
Serotonin (5-HT) Receptors (e.g., 5-HT2A, 5-HT2C): Can modulate various signaling pathways and may contribute to the compound's complex pharmacological profile.[5][6]
Q3: I am observing unexpected results in my experiment. How can I determine if they are due to off-target effects?
A3: Unexplained experimental outcomes are a common challenge. A systematic approach is required to distinguish between on-target and off-target effects. The first step is to perform a dose-response experiment to ensure you are using the lowest concentration of Thiopropazate that elicits the desired D2-mediated effect. If unexpected results persist, consult the troubleshooting workflow and consider implementing specific control experiments as outlined in the sections below.
Q4: What are the most critical control experiments to run when using Thiopropazate?
A4: To ensure the validity of your results, the following controls are essential:
-
Vehicle Control: Treat a sample with the solvent used to dissolve the Thiopropazate (e.g., DMSO, saline) to control for any effects of the vehicle itself.
-
Positive Control: Use a well-characterized, highly selective D2 antagonist (e.g., Sulpiride, Raclopride) to confirm that your assay can detect the expected on-target effect.
-
"Rescue" Experiment: After treating with Thiopropazate, add a D2 receptor agonist (e.g., Quinpirole) to see if the on-target effect can be reversed or overcome.
-
Off-Target Antagonist Control: If you suspect a specific off-target (e.g., H1 receptor), pre-treat your system with a selective antagonist for that receptor before adding Thiopropazate. If the unexpected effect disappears, it confirms the off-target interaction.
Troubleshooting Off-Target Effects
Expected Receptor Binding Profile
While a specific, publicly available binding dataset (Ki values) for Thiopropazate is limited, the profile can be inferred from its classification as a piperazinyl phenothiazine.[7] The following table summarizes the expected affinities for key on- and off-targets. Lower Ki values indicate stronger binding affinity.
| Receptor Target Family | Receptor Subtype | Expected Affinity (Ki) | Potential Experimental Consequence |
| Dopaminergic (On-Target) | D2 | High (Low nM) | Primary therapeutic/experimental effect |
| Dopaminergic | D1 | Low to Moderate | Weak inhibition of D1-mediated signaling |
| Histaminergic | H1 | High to Moderate | Sedation, changes in calcium signaling |
| Muscarinic | M1, M3 | Moderate | Anticholinergic effects, altered PLC/IP3 signaling |
| Adrenergic | α1 | Moderate | Modulation of vascular tone, calcium signaling |
| Serotonergic | 5-HT2A | Moderate | Modulation of PLC/IP3 signaling |
| Serotonergic | 5-HT2C | Moderate to Low | Modulation of various downstream pathways |
This table is a composite representation based on data for phenothiazines and other antipsychotics. Actual Ki values should be determined empirically for the specific experimental system.[6][8][9]
Visual Troubleshooting Guide
The following workflow provides a logical approach to identifying and mitigating potential off-target effects during your experiments.
Caption: A workflow for troubleshooting unexpected experimental results.
Key Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay to Determine Ki
This protocol is used to determine the binding affinity (Ki) of Thiopropazate for the D2 receptor or any suspected off-target receptor.
Objective: To quantify the affinity of a test compound (Thiopropazate) by measuring its ability to displace a known radioligand from its receptor.
Materials:
-
Cell membranes prepared from a cell line overexpressing the target receptor (e.g., HEK293-D2R).
-
Radioligand specific for the target receptor (e.g., [³H]-Spiperone for D2).
-
Non-labeled ("cold") ligand for non-specific binding determination (e.g., Haloperidol).
-
This compound stock solution.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).
-
96-well filter plates and vacuum manifold.
-
Scintillation fluid and microplate scintillation counter.
Methodology:
-
Preparation: Serially dilute Thiopropazate to create a range of concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Assay Setup (in triplicate):
-
Total Binding: Add cell membranes, a fixed concentration of [³H]-Spiperone, and assay buffer to wells.
-
Non-Specific Binding (NSB): Add cell membranes, [³H]-Spiperone, and a high concentration of cold Haloperidol.
-
Competitive Binding: Add cell membranes, [³H]-Spiperone, and varying concentrations of Thiopropazate.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand. Wash the filters quickly with ice-cold assay buffer.
-
Counting: Allow filters to dry, add scintillation fluid to each well, and count the radioactivity in a microplate scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of Thiopropazate.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Functional cAMP Assay for D2 Receptor Antagonism
This protocol measures the ability of Thiopropazate to block the dopamine-induced inhibition of cAMP production.
Objective: To determine the functional potency of Thiopropazate as a D2 receptor antagonist.
Materials:
-
A cell line expressing the D2 receptor and a cAMP-responsive reporter system (e.g., GloSensor™ or HTRF®).[10]
-
Dopamine or another D2 agonist (e.g., Quinpirole).
-
Forskolin (an adenylyl cyclase activator).
-
This compound stock solution.
-
Cell culture medium and appropriate assay buffers.
-
Luminometer or HTRF-compatible plate reader.
Methodology:
-
Cell Plating: Plate cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Addition:
-
Pre-incubate cells with varying concentrations of Thiopropazate for 15-30 minutes. This allows the antagonist to bind to the receptors.
-
-
Agonist Stimulation: Add a fixed concentration of Dopamine (typically the EC80) to all wells except the negative control. Forskolin is often co-applied to stimulate a robust basal level of cAMP.
-
Incubation: Incubate for the time specified by the assay kit manufacturer (e.g., 30 minutes) to allow for changes in cAMP levels.
-
Detection: Add the detection reagents according to the manufacturer's protocol (e.g., luciferase substrate for GloSensor™).
-
Measurement: Read the plate using a luminometer or HTRF reader to quantify the cAMP-dependent signal.
-
Data Analysis:
-
Normalize the data to the control wells (0% inhibition = Dopamine + Forskolin; 100% inhibition = Forskolin only).
-
Plot the percentage of inhibition against the log concentration of Thiopropazate.
-
Use non-linear regression to fit the curve and determine the IC50 value, which represents the functional potency of the antagonist.
-
Signaling Pathway and Logic Diagrams
Dopamine D2 Receptor Signaling
Thiopropazate's primary on-target effect is the blockade of the Gi-coupled D2 receptor pathway.
Caption: The D2 receptor's inhibitory signaling pathway via Gi protein.
Logic for Isolating On-Target Effects
This diagram illustrates the experimental logic for confirming that an observed biological effect is specifically due to D2 receptor antagonism.
Caption: Experimental logic to confirm an on-target D2-mediated effect.
References
- 1. Thiopropazate - Wikipedia [en.wikipedia.org]
- 2. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 5. Relationship of neuroleptic drug effects at brain dopamine, serotonin, alpha-adrenergic, and histamine receptors to clinical potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Perphenazine - Wikipedia [en.wikipedia.org]
- 8. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antagonism by olanzapine of dopamine D1, serotonin2, muscarinic, histamine H1 and alpha 1-adrenergic receptors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
How to address poor bioavailability of Thiopropazate dihydrochloride in vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the poor in vivo bioavailability of Thiopropazate dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is a typical antipsychotic medication belonging to the phenothiazine class.[1][2][3] It functions as a prodrug, converting to the active agent perphenazine in the body.[1][4] Like many drugs in its class, and particularly those classified under the Biopharmaceutical Classification System (BCS) as Class II (low solubility, high permeability), its effectiveness can be limited by poor aqueous solubility.[5][6][7][8] This poor solubility is a primary reason for low and variable oral bioavailability, which can lead to inconsistent therapeutic outcomes.[9][10][11]
Q2: What are the primary factors contributing to the poor bioavailability of Thiopropazate?
While specific data for Thiopropazate is limited, phenothiazines and other poorly soluble drugs typically face the following challenges:
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Low Aqueous Solubility: The drug's molecular structure results in limited ability to dissolve in the gastrointestinal fluids, which is a prerequisite for absorption.[10][11][12]
-
Slow Dissolution Rate: Even if the drug is somewhat soluble, the speed at which it dissolves from a solid dosage form can be too slow to allow for complete absorption as it transits through the GI tract.[7][9]
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First-Pass Metabolism: Like many antipsychotics, it may be subject to extensive metabolism in the liver before it reaches systemic circulation, reducing the amount of active drug available.[12][13]
Q3: What general strategies can be employed to enhance the bioavailability of BCS Class II drugs like Thiopropazate?
A variety of formulation strategies can be used to overcome the solubility and dissolution challenges of BCS Class II drugs.[6][7][8] These can be broadly categorized as follows:
| Strategy Category | Specific Techniques | Mechanism of Action |
| Particle Size Reduction | Micronization, Nanonization (Nanocrystals) | Increases the surface area-to-volume ratio of the drug, leading to a faster dissolution rate.[8][14] |
| Solid Dispersions | Amorphous Solid Dispersions, Co-crystals | The drug is dispersed in an inert carrier matrix (e.g., polymers like PVP, PEG), often in an amorphous state, which has higher solubility than the crystalline form.[8][9][15] |
| Lipid-Based Formulations | Self-Emulsifying Drug Delivery Systems (SEDDS), Solid Lipid Nanoparticles (SLNs), Liposomes | The lipophilic drug is dissolved in a lipid carrier. These formulations can form emulsions or micelles in the GI tract, improving solubilization and absorption.[5][8][14] |
| Complexation | Cyclodextrin Inclusion Complexes | The drug molecule is encapsulated within a cyclodextrin (a cyclic oligosaccharide), which has a hydrophilic exterior and a hydrophobic interior, enhancing the drug's apparent solubility in water.[5][7][15] |
| Chemical Modification | Salt Formation, Prodrugs | Converting the drug to a more soluble salt form or creating a prodrug that is converted to the active form after absorption. Thiopropazate itself is a prodrug.[4][8] |
Troubleshooting Guides
This section provides practical guidance for specific issues encountered during the development of a more bioavailable Thiopropazate formulation.
Issue 1: My Thiopropazate formulation shows poor dissolution in vitro.
| Potential Cause | Troubleshooting Step | Rationale |
| Inadequate Particle Size Reduction | Further reduce particle size using techniques like wet milling or high-pressure homogenization to achieve nano-sized particles. | A smaller particle size dramatically increases the surface area, which directly enhances the dissolution rate according to the Noyes-Whitney equation.[14] |
| Drug Recrystallization | If using an amorphous solid dispersion, ensure the chosen polymer is an effective crystallization inhibitor. Conduct stability studies under accelerated conditions (high temperature/humidity). | The amorphous form is thermodynamically unstable and can revert to a less soluble crystalline form. The right polymer stabilizes the amorphous state.[8] |
| Poor "Wettability" of Drug Powder | Incorporate a surfactant or wetting agent (e.g., Polysorbate 80, SLS) into the formulation or dissolution medium. | Poorly soluble drugs are often hydrophobic and resist mixing with aqueous media. Surfactants lower the surface tension, allowing the medium to wet the drug particles more effectively. |
| Inappropriate Dissolution Medium | Ensure the pH and composition of the dissolution medium are relevant to the physiological conditions of the GI tract where absorption is expected. | The solubility of ionizable drugs like Thiopropazate can be highly pH-dependent. |
Issue 2: In vitro dissolution is good, but in vivo bioavailability in my animal model is still low.
| Potential Cause | Troubleshooting Step | Rationale |
| In vivo Precipitation | Consider using precipitation inhibitors in your formulation (e.g., HPMC, PVP). | A formulation might create a supersaturated solution in the stomach, but as it moves to the higher pH of the intestine, the drug may precipitate out before it can be absorbed. |
| Extensive First-Pass Metabolism | Investigate co-administration with a known inhibitor of relevant metabolizing enzymes (e.g., specific Cytochrome P450 enzymes). Note: This is an experimental approach. | If the drug is rapidly metabolized by the liver, a formulation that promotes lymphatic absorption (e.g., lipid-based systems) can partially bypass the portal circulation and reduce first-pass effect.[14] |
| Permeability Limitations | Although Thiopropazate is likely a high-permeability compound (BCS Class II), this should be confirmed with an in vitro permeability assay (e.g., Caco-2). | If permeability is unexpectedly a limiting factor, the addition of permeation enhancers could be explored, though this requires careful toxicological assessment. |
Experimental Protocols & Visualizations
Workflow for Bioavailability Enhancement
The following diagram outlines a typical experimental workflow for identifying and solving a bioavailability problem for a drug like Thiopropazate.
Caption: Workflow for enhancing drug bioavailability.
Protocol: In Vitro Dissolution Testing (USP Apparatus 2)
-
Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus).
-
Medium: Prepare 900 mL of a biorelevant medium. For initial screening, 0.1 N HCl (simulated gastric fluid) followed by pH 6.8 phosphate buffer (simulated intestinal fluid) can be used.
-
Temperature: Maintain the medium at 37 ± 0.5 °C.
-
Paddle Speed: Set the paddle rotation speed to 50 or 75 RPM.
-
Procedure:
-
Place a single dosage form (e.g., tablet, capsule, or equivalent amount of powder) into each dissolution vessel.
-
Begin paddle rotation.
-
At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample (e.g., 5 mL) from a zone midway between the paddle and the surface of the medium, not less than 1 cm from the vessel wall.
-
Replace the withdrawn volume with fresh medium.
-
-
Analysis: Filter the samples and analyze the concentration of Thiopropazate using a validated analytical method, such as HPLC-UV.
-
Data: Plot the percentage of drug dissolved versus time to generate dissolution profiles for different formulations.
Protocol: In Vivo Pharmacokinetic Study (Rat Model)
-
Animals: Use male Sprague-Dawley rats (250-300g), fasted overnight with free access to water.
-
Groups:
-
Group 1 (Control): Administer a suspension of unformulated this compound.
-
Group 2 (Test): Administer the new, enhanced bioavailability formulation of Thiopropazate.
-
-
Dosing: Administer the formulations via oral gavage at a consistent dose (e.g., 10 mg/kg).
-
Blood Sampling: Collect blood samples (approx. 0.25 mL) from the tail vein or jugular vein into heparinized tubes at pre-dose (0) and at various time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80 °C until analysis.
-
Analysis: Determine the concentration of Thiopropazate (or its active metabolite, perphenazine) in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use software (e.g., Phoenix WinNonlin) to calculate key PK parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), and Tmax (Time to Maximum Concentration). Compare the parameters between the test and control groups to determine the relative bioavailability.
Signaling Pathway: Dopamine D2 Receptor Antagonism
Thiopropazate, through its active metabolite perphenazine, acts as an antagonist at the dopamine D2 receptor. This is the primary mechanism for its antipsychotic effect.
Caption: Mechanism of D2 receptor antagonism.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Thiopropazate - Wikipedia [en.wikipedia.org]
- 5. tanzj.net [tanzj.net]
- 6. researchgate.net [researchgate.net]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. ijcrt.org [ijcrt.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Phenothiazines and their Evolving Roles in Clinical Practice: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Thiopropazate dihydrochloride stability in different buffer systems
This technical support center provides guidance for researchers, scientists, and drug development professionals working with thiopropazate dihydrochloride. It addresses common questions and troubleshooting scenarios related to its stability in various buffer systems.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in aqueous buffer solutions?
A1: Specific stability data for this compound across a range of buffer systems is not extensively available in published literature. However, as a phenothiazine derivative, its stability is expected to be influenced by pH, light, and heat.[1] Generally, phenothiazines are sensitive to light and unstable in heat.[1] The stability of similar phenothiazine compounds, such as chlorpromazine and triflupromazine, is known to be pH-dependent.[2]
Q2: Which pH range is optimal for the stability of phenothiazine derivatives?
A2: For some phenothiazines, maximum stability is achieved at specific pH values.[2] While the optimal pH for this compound is not explicitly documented in the provided search results, related compounds have shown varying stability based on the pH of the solution.[2] It is recommended to perform a pH stability profile to determine the optimal pH for your specific application.
Q3: Are there specific buffer systems that are recommended or should be avoided?
A3: The choice of buffer system can influence the stability of phenothiazines. For instance, the stability of chlorpromazine hydrochloride is slightly higher in Sörensen's phosphate buffer compared to McIlvaine's citric acid-phosphate buffer.[2] Conversely, promazine hydrochloride and triflupromazine hydrochloride show slightly better stability in the McIlvaine's system.[2] Therefore, the buffer system should be carefully selected and validated for your experiments with this compound.
Q4: How does light and temperature affect the stability of this compound?
A4: this compound is known to be sensitive to light and unstable in heat.[1] Therefore, all experiments should be conducted with adequate protection from light, and solutions should be stored at controlled, cool temperatures to minimize degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Precipitation of the compound in the buffer. | This compound, like its parent compound phenothiazine, may have low aqueous solubility.[3] The pH of the buffer may be outside the optimal range for solubility. | Verify the pH of your buffer system. Consider performing solubility studies at different pH values to identify a suitable range. The use of co-solvents may be necessary for certain applications, but their impact on stability must be evaluated. |
| Rapid degradation of the compound is observed. | The compound is sensitive to light and heat.[1] The pH of the buffer system may not be optimal for stability. Oxidative degradation may be occurring. | Protect all solutions from light by using amber vials or covering glassware with aluminum foil. Conduct experiments at controlled, low temperatures. De-gas buffers to remove dissolved oxygen and consider adding an antioxidant if compatible with your experimental design. |
| Inconsistent analytical results (e.g., HPLC). | This could be due to ongoing degradation in the autosampler, adsorption to vials, or the formation of multiple degradation products. | Ensure the autosampler is temperature-controlled. Use silanized glass vials to minimize adsorption. Your analytical method should be capable of separating the parent compound from its potential degradation products. |
| Color change in the solution. | Phenothiazine derivatives can form colored oxidation products. | This is a visual indicator of degradation. Immediately assess the purity of your sample using a suitable analytical method like HPLC-UV. Prepare fresh solutions and ensure rigorous light and oxygen protection. |
Experimental Protocols
General Protocol for Assessing pH Stability of this compound
This protocol outlines a general procedure for determining the stability of this compound in different buffer systems.
-
Preparation of Buffer Solutions:
-
Prepare a series of buffers covering a relevant pH range (e.g., pH 2, 4, 7, 9, 10).
-
Commonly used buffer systems include phosphate buffers and citrate-phosphate buffers.
-
Ensure the final buffer concentration is appropriate for your analytical method and does not interfere with it.
-
-
Preparation of this compound Stock Solution:
-
Prepare a concentrated stock solution of this compound in a suitable solvent in which it is freely soluble and stable.
-
Protect the stock solution from light.
-
-
Preparation of Stability Samples:
-
Spike the stock solution into each buffer to achieve the desired final concentration.
-
The final concentration should be high enough for accurate quantification.
-
Transfer the solutions into amber glass vials.
-
-
Stability Study Conditions:
-
Store the vials at a constant temperature (e.g., 25°C or 40°C).
-
Include a control sample stored at a low temperature (e.g., 4°C) where degradation is expected to be minimal.
-
Protect all samples from light throughout the experiment.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.
-
Analyze the samples using a validated stability-indicating HPLC method with UV detection.
-
Quantify the remaining concentration of this compound.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time for each pH.
-
Determine the degradation kinetics (e.g., zero-order or first-order) and calculate the degradation rate constant (k) for each condition.
-
Data Presentation
The following table is an illustrative example of how to present the stability data for this compound.
| Buffer System | pH | Temperature (°C) | Initial Concentration (µg/mL) | Concentration after 24h (µg/mL) | % Remaining |
| Citrate-Phosphate | 4.0 | 25 | 100.2 | 98.5 | 98.3 |
| Sörensen's Phosphate | 7.0 | 25 | 99.8 | 85.1 | 85.3 |
| Carbonate-Bicarbonate | 9.0 | 25 | 100.5 | 60.7 | 60.4 |
| Citrate-Phosphate | 4.0 | 40 | 100.1 | 90.3 | 90.2 |
| Sörensen's Phosphate | 7.0 | 40 | 99.9 | 72.4 | 72.5 |
| Carbonate-Bicarbonate | 9.0 | 40 | 100.3 | 45.2 | 45.1 |
Visualizations
Experimental Workflow for Stability Testing
Caption: Workflow for assessing the stability of this compound.
Hypothetical Degradation Pathway
References
Overcoming resistance to Thiopropazate dihydrochloride in cell lines
Welcome to the technical support center for Thiopropazate Dihydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming resistance to this compound in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the proposed anticancer mechanism of action for this compound and other phenothiazines?
A1: this compound belongs to the phenothiazine class of compounds. While its exact anticancer mechanism is still under investigation, studies on related phenothiazines suggest several potential pathways. These include the inhibition of DNA-dependent protein kinase, modulation of protein kinase C, and disruption of cholesterol homeostasis.[1] As a class of drugs, phenothiazines are also known to act as dopamine antagonists, which may contribute to their cellular effects.[2]
Q2: My cells are showing reduced sensitivity to this compound over time. What is a likely mechanism of resistance?
A2: A common mechanism for acquired resistance to various chemotherapeutic agents is the overexpression of ATP-binding cassette (ABC) transporters.[3] These membrane proteins function as efflux pumps, actively removing drugs from the cell, thereby reducing their intracellular concentration and efficacy. Key transporters implicated in multidrug resistance include P-glycoprotein (P-gp/ABCB1), multidrug resistance-associated protein 1 (MRP1/ABCC1), and breast cancer resistance protein (BCRP/ABCG2).[3][4][5]
Q3: How can I determine if my resistant cell line is overexpressing ABC transporters?
A3: You can assess ABC transporter expression and function through several methods:
-
Quantitative PCR (qPCR): To measure the mRNA levels of genes encoding for specific ABC transporters (e.g., ABCB1, ABCC1, ABCG2).
-
Western Blotting: To detect the protein levels of these transporters.
-
Flow Cytometry-based Efflux Assays: Using fluorescent substrates of ABC transporters (e.g., Rhodamine 123 for P-gp). Increased efflux of the dye in resistant cells, which can be reversed by a known inhibitor, indicates transporter activity.
Q4: What are the roles of apoptosis and autophagy in the cellular response to this compound?
A4: Apoptosis, or programmed cell death, is a desired outcome of many cancer therapies.[6] this compound, like other chemotherapeutics, is expected to induce apoptosis in sensitive cells. Resistance can arise from the upregulation of anti-apoptotic proteins (e.g., Bcl-2, XIAP) or downregulation of pro-apoptotic proteins (e.g., Bax, Bak).[7][8]
Autophagy is a cellular self-degradation process that can have a dual role in cancer.[9] It can be cytoprotective, helping cancer cells survive the stress induced by chemotherapy, thus contributing to resistance.[9][10] In some contexts, however, excessive autophagy can lead to cell death. Understanding the autophagic response in your specific cell line is crucial.
Troubleshooting Guides
Issue 1: Decreased Cell Death in Response to this compound
| Possible Cause | Suggested Solution |
| Increased Drug Efflux | Verify the expression and activity of ABC transporters (see FAQ 3). Consider co-treatment with an ABC transporter inhibitor. |
| Altered Apoptotic Signaling | Assess the expression of key apoptotic proteins (e.g., Bcl-2 family members, caspases) by Western blot.[7][8] |
| Upregulation of Survival Pathways | Investigate the activation of pro-survival signaling pathways such as PI3K/Akt/mTOR.[10][11] |
| Induction of Protective Autophagy | Monitor autophagic flux using assays for LC3 conversion and p62 degradation. Consider co-treatment with an autophagy inhibitor like chloroquine.[10] |
Issue 2: Inconsistent Results Between Experiments
| Possible Cause | Suggested Solution |
| Cell Line Instability | Regularly perform cell line authentication (e.g., STR profiling). |
| Passage Number Variation | Use cells within a consistent and low passage number range for all experiments. |
| Drug Degradation | Prepare fresh drug solutions for each experiment and store them appropriately, protected from light. |
Experimental Protocols
Protocol 1: Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
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Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: Treat cells with this compound at various concentrations for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle-treated control.
-
Cell Harvest: Detach adherent cells using a gentle method (e.g., trypsinization). Collect both adherent and floating cells by centrifugation.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Protocol 2: Western Blot for LC3-I/II Conversion (Autophagy Marker)
-
Cell Lysis: After treatment with this compound (with and without an autophagy inhibitor like chloroquine as a control for flux), lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto a 15% polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against LC3B overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate. An increase in the ratio of LC3-II (lipidated form, ~14 kDa) to LC3-I (unlipidated form, ~16 kDa) indicates an induction of autophagy.
Visualizing Resistance Pathways
Diagram 1: ABC Transporter-Mediated Drug Efflux
Caption: ABC transporters actively pump Thiopropazate out of the cell.
Diagram 2: Interplay of Apoptosis and Autophagy in Drug Resistance
Caption: Thiopropazate induces apoptosis while autophagy may promote survival.
Diagram 3: Troubleshooting Workflow for Thiopropazate Resistance
Caption: A logical workflow for troubleshooting resistance to Thiopropazate.
References
- 1. Potential antitumor mechanisms of phenothiazine drugs [ouci.dntb.gov.ua]
- 2. Chlorpromazine - Wikipedia [en.wikipedia.org]
- 3. ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in the structure, mechanism and targeting of chemoresistance-linked ABC transporters [ouci.dntb.gov.ua]
- 5. doaj.org [doaj.org]
- 6. ijbcp.com [ijbcp.com]
- 7. Intrinsic apoptotic and thioredoxin pathways in human prostate cancer cell response to histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Inhibiting Cytoprotective Autophagy in Cancer Therapy: An Update on Pharmacological Small-Molecule Compounds [frontiersin.org]
- 10. Frontiers | Natural products targeting autophagy and apoptosis in NSCLC: a novel therapeutic strategy [frontiersin.org]
- 11. Targeting Autophagy with Natural Compounds in Cancer: A Renewed Perspective from Molecular Mechanisms to Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Thiopropazate Dihydrochloride Cell Viability Assays
Welcome to the technical support center for researchers utilizing Thiopropazate dihydrochloride in cell viability studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to ensure accurate and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Which cell viability assays are recommended for use with this compound?
A1: Several colorimetric, fluorometric, and luminescent assays are suitable for assessing cell viability following treatment with this compound, a phenothiazine derivative. Commonly used and recommended assays include:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: A colorimetric assay that measures the metabolic activity of living cells.
-
AlamarBlue™ (Resazurin) Assay: A fluorometric or colorimetric assay that detects cellular metabolic activity.
-
ATP-Based Luminescent Assays (e.g., CellTiter-Glo®): A highly sensitive luminescent assay that quantifies ATP, an indicator of metabolically active cells.[1][2][3][4][5]
Q2: Are there any known interferences of phenothiazines, like this compound, with common cell viability assays?
A2: Yes, phenothiazine compounds can potentially interfere with certain assays. It is crucial to be aware of the following:
-
MTT Assay: Organic amines, a chemical class that includes some phenothiazines, may inhibit the exocytosis of formazan crystals, the product of MTT reduction in viable cells.[6] This can lead to an underestimation of cytotoxicity (i.e., an overestimation of cell viability).
-
Fluorescence-Based Assays (e.g., AlamarBlue™): Some phenothiazine derivatives have intrinsic fluorescent properties.[7] This can lead to high background fluorescence and interfere with the accurate measurement of resorufin fluorescence in the AlamarBlue™ assay.
-
General Compound Properties: this compound is a white to off-white solid.[2] Ensure it is fully dissolved in the vehicle solvent and further diluted in culture medium to avoid precipitation, which can interfere with optical measurements.
Q3: How can I control for potential assay interference by this compound?
A3: To mitigate potential artifacts, it is essential to include the following controls in your experimental design:
-
Compound-Only Control (No Cells): Add this compound to cell-free wells containing culture medium and the assay reagent. This will determine if the compound directly reacts with the assay reagent (e.g., reduces MTT or resazurin) or exhibits autofluorescence.
-
Vehicle Control: Treat cells with the same concentration of the vehicle solvent (e.g., DMSO, PBS) used to dissolve the this compound.
-
Untreated Control: Cells cultured in medium alone, representing 100% viability.
-
Positive Control for Cytotoxicity: A known cytotoxic agent to ensure the assay is performing as expected.
Troubleshooting Guides
MTT Assay
| Issue | Potential Cause | Troubleshooting Steps |
| Higher than expected cell viability | Inhibition of formazan exocytosis by this compound.[6] | 1. Visually inspect the cells under a microscope before adding the solubilization solution. Look for intracellular formazan crystals. 2. Consider using an alternative assay, such as the ATP-based luminescent assay, which is less prone to this type of interference. |
| Inconsistent results between replicates | Uneven dissolution of formazan crystals. | 1. Ensure complete solubilization of the formazan crystals by thorough mixing. 2. Incubate the plate for a sufficient time after adding the solubilization solution. |
| High background absorbance | Contamination of reagents or culture medium. | 1. Use fresh, sterile reagents and medium. 2. Include a "no cell" control to measure the background absorbance of the medium and MTT reagent. |
AlamarBlue™ (Resazurin) Assay
| Issue | Potential Cause | Troubleshooting Steps |
| High background fluorescence | Autofluorescence of this compound.[7] | 1. Run a "compound-only" control to quantify the intrinsic fluorescence of this compound at the excitation and emission wavelengths used for the assay. 2. Subtract the background fluorescence from the experimental readings. 3. If the background is excessively high, consider using a non-fluorescent assay like the MTT or ATP-based assay. |
| Low signal-to-noise ratio | Insufficient incubation time or low cell number. | 1. Optimize the incubation time with the AlamarBlue™ reagent for your specific cell type and density. 2. Increase the initial cell seeding density. |
ATP-Based Luminescent Assays (e.g., CellTiter-Glo®)
| Issue | Potential Cause | Troubleshooting Steps |
| Low luminescence signal | Low cell number or high cytotoxicity. | 1. Ensure you are using the appropriate number of cells per well for the assay's detection range. 2. Verify the cytotoxicity of this compound with a secondary method if the signal is unexpectedly low. |
| Signal instability | Degradation of ATP or luciferase. | 1. Allow plates to equilibrate to room temperature before adding the reagent to ensure uniform enzyme kinetics. 2. Read the luminescence within the recommended time frame after reagent addition, as the signal can decay over time. |
Experimental Protocols
General Cell Preparation for Viability Assays
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound (CAS: 146-28-1) in an appropriate solvent (e.g., sterile water or DMSO).[1][2] Prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include vehicle and untreated controls.
-
Incubation: Incubate the cells with the compound for the desired exposure time (e.g., 24, 48, or 72 hours).
AlamarBlue™ Assay Protocol
-
Reagent Preparation: Prepare the AlamarBlue™ working solution by diluting the stock reagent 1:10 in pre-warmed cell culture medium.
-
Reagent Addition: After the treatment incubation, add the AlamarBlue™ working solution to each well (typically 10% of the well volume).
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light. Incubation time may need to be optimized for your specific cell line.
-
Measurement: Measure fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm. Alternatively, absorbance can be measured at 570 nm and 600 nm.[8][9]
CellTiter-Glo® Luminescent Cell Viability Assay Protocol
-
Reagent Preparation: Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Plate Equilibration: After the treatment incubation, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Reagent Addition: Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mixing: Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubation: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure luminescence using a plate reader.[10][11][12][13]
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
Thiopropazate is a phenothiazine antipsychotic that primarily acts as a dopamine D2 receptor antagonist.[14] Its effects can also involve other receptor systems and downstream signaling cascades, such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[15][16]
Caption: this compound signaling pathway.
Experimental Workflow for Cell Viability Assays
The following diagram outlines a general workflow for assessing the effect of this compound on cell viability.
Caption: General experimental workflow for cell viability assays.
References
- 1. This compound, CasNo.146-28-1 Shandong Mopai Biotechnology Co., LTD China (Mainland) [mopai89.lookchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ATP-Glo™ Bioluminometric Cell Viability Assay - Biotium [biotium.com]
- 5. fishersci.com [fishersci.com]
- 6. Diphenhydramine interferes with MTT reduction assay-Academax [42.academax.com]
- 7. A phenothiazine-based turn-on fluorescent probe for the selective detection of hydrogen sulfide in food, live cells and animals - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. allevi3d.com [allevi3d.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. promega.com [promega.com]
- 14. Thiopropazate | C23H28ClN3O2S | CID 6762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Phenothiazines Enhance Mild Hypothermia-induced Neuroprotection via PI3K/Akt Regulation in Experimental Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
Validation & Comparative
A Comparative Analysis of D2 Receptor Occupancy: Thiopropazate Dihydrochloride vs. Haloperidol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of thiopropazate dihydrochloride and haloperidol, with a focus on their interaction with the dopamine D2 receptor, a key target in antipsychotic drug development. While direct comparative experimental data for thiopropazate's D2 receptor occupancy is limited, this guide leverages data from structurally similar phenothiazine antipsychotics, such as perphenazine, to provide a valuable comparative perspective against the well-characterized typical antipsychotic, haloperidol.
Executive Summary
Both this compound and haloperidol are first-generation antipsychotics that exert their therapeutic effects primarily through antagonism of the dopamine D2 receptor.[1] Haloperidol, a butyrophenone, is a high-potency antipsychotic with a well-established high affinity for the D2 receptor. Thiopropazate, a phenothiazine, is also a potent antipsychotic. Understanding their respective D2 receptor binding affinities and in vivo occupancy is crucial for predicting clinical efficacy and the likelihood of extrapyramidal side effects (EPS). This guide synthesizes available data to facilitate a comparative understanding of these two compounds.
Quantitative Data Comparison
The following tables summarize the available quantitative data for the D2 receptor binding affinity and in vivo occupancy of haloperidol and perphenazine (as a proxy for thiopropazate).
Table 1: In Vitro D2 Receptor Binding Affinity
| Compound | Receptor | Ligand | Assay Type | Ki (nM) | Reference |
| Haloperidol | Dopamine D2 | [3H]Spiperone | Radioligand Binding | 0.765 | [2] |
| Perphenazine* | Dopamine D2 | [3H]Spiperone | Radioligand Binding | 0.14 | [3] |
*Perphenazine is a piperazinyl phenothiazine, structurally similar to thiopropazate, and is used here as a proxy due to the limited availability of direct binding data for thiopropazate. A lower Ki value indicates a higher binding affinity.
Table 2: In Vivo D2 Receptor Occupancy (Human Studies)
| Compound | Dose | Method | Brain Region | Occupancy (%) | Reference |
| Haloperidol | 2-4 mg/day | PET with [11C]raclopride | Striatum | High | [4] |
| Perphenazine* | Maintenance Decanoate | PET with [11C]raclopride | Striatum | 66 - 82% | [5] |
*Data from a study on patients treated with perphenazine decanoate. Positron Emission Tomography (PET) studies suggest an optimal therapeutic window for central D2 receptor occupancy of 65-80% for many antipsychotics.[5]
Experimental Protocols
In Vivo D2 Receptor Occupancy Measurement via Positron Emission Tomography (PET)
Positron Emission Tomography (PET) is a non-invasive imaging technique used to quantify receptor occupancy in the living brain.
Protocol Outline:
-
Radioligand Selection: A radiolabeled ligand with high affinity and selectivity for the D2 receptor, such as [11C]raclopride, is chosen.
-
Subject Preparation: Subjects are typically required to be in a resting state. For baseline scans, subjects are drug-naive or have undergone a sufficient washout period from any interfering medications. For occupancy studies, subjects are at a steady-state concentration of the antipsychotic being studied.
-
Radioligand Administration: The radioligand is administered intravenously as a bolus or bolus-plus-infusion.
-
PET Scanning: Dynamic PET scanning is performed to measure the distribution and binding of the radioligand in the brain over time.
-
Image Analysis:
-
Regions of interest (ROIs) are drawn on the PET images, typically including a target region with high D2 receptor density (e.g., striatum) and a reference region with negligible D2 receptor density (e.g., cerebellum).
-
The binding potential (BPND) is calculated for the target region, which is proportional to the density of available receptors.
-
D2 receptor occupancy is calculated using the following formula: Occupancy (%) = [(BPND_baseline - BPND_drug) / BPND_baseline] * 100 where BPND_baseline is the binding potential in the absence of the drug and BPND_drug is the binding potential in the presence of the drug.
-
In Vitro D2 Receptor Binding Affinity Measurement via Radioligand Binding Assay
Radioligand binding assays are used to determine the affinity of a drug for a specific receptor.
Protocol Outline:
-
Tissue/Cell Preparation: A source of D2 receptors is required, such as homogenized brain tissue from a specific region (e.g., striatum) or cultured cells expressing the D2 receptor.
-
Incubation: The prepared receptor source is incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]spiperone) and varying concentrations of the unlabeled competitor drug (e.g., haloperidol or thiopropazate).
-
Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration.
-
Quantification of Radioactivity: The amount of radioactivity bound to the receptors is measured using a scintillation counter.
-
Data Analysis:
-
The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the competitor drug.
-
The IC50 value (the concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand) is determined from the resulting competition curve.
-
The Ki value (the inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
Signaling Pathways and Experimental Workflows
Dopamine D2 Receptor Signaling Pathways
Antagonism of the D2 receptor by drugs like thiopropazate and haloperidol impacts downstream signaling cascades. The D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins.[6][7] Its activation inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[8] Furthermore, D2 receptor signaling also involves β-arrestin pathways, which can mediate distinct cellular responses.
Caption: Dopamine D2 receptor signaling pathways.
Experimental Workflow for D2 Receptor Occupancy Studies
The following diagram illustrates a typical workflow for determining the in vivo D2 receptor occupancy of a novel antipsychotic compound.
Caption: Workflow for D2 receptor occupancy studies.
References
- 1. Antipsychotic - Wikipedia [en.wikipedia.org]
- 2. Perphenazine - Wikipedia [en.wikipedia.org]
- 3. Perphenazine in Treatment-Resistant Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajp.psychiatryonline.org [ajp.psychiatryonline.org]
- 5. A cross-validation study on the relationship between central D2 receptor occupancy and serum perphenazine concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dopamine D2 receptor G protein coupling and it's regulation [openarchive.ki.se]
- 7. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Thiopropazate Dihydrochloride and Other Phenothiazines in Preclinical Psychosis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Thiopropazate dihydrochloride and other prominent phenothiazine antipsychotics—Chlorpromazine, Thioridazine, Fluphenazine, and Trifluoperazine—in the context of preclinical psychosis models. The comparative analysis is based on their receptor binding affinities and their expected efficacy in established animal models of psychosis.
Executive Summary
This compound is a prodrug that is metabolized to Perphenazine, a potent phenothiazine antipsychotic. Its antipsychotic effects are primarily attributed to the antagonist activity of Perphenazine at dopamine D2 receptors. This guide will therefore use data for Perphenazine to represent the in vivo activity of this compound. The comparative data presented herein reveals distinct receptor binding profiles among the selected phenothiazines, which are predictive of their therapeutic efficacy and side-effect profiles. While all are potent D2 antagonists, their affinities for other receptors, such as serotonergic, histaminergic, muscarinic, and adrenergic receptors, vary significantly, influencing their sedative, anticholinergic, and extrapyramidal side effects.
Comparative Receptor Binding Profiles
The therapeutic efficacy and side-effect profiles of phenothiazine antipsychotics are largely determined by their binding affinities to various neurotransmitter receptors. The following table summarizes the in vitro binding affinities (Ki values in nM) of Perphenazine (the active metabolite of this compound) and other selected phenothiazines for key receptors implicated in the treatment of psychosis and the emergence of side effects. A lower Ki value indicates a higher binding affinity.
| Drug | Dopamine D1 (nM) | Dopamine D2 (nM) | Serotonin 5-HT2A (nM) | Histamine H1 (nM) | Muscarinic M1 (nM) | Adrenergic α1 (nM) |
| Perphenazine | 16 | 0.8 | 3.6 | 2.1 | 67 | 1.8 |
| Chlorpromazine | 22 | 3.1 | 13 | 4 | 24 | 2.1 |
| Thioridazine | 20 | 3.5 | 16 | 10 | 14 | 5.3 |
| Fluphenazine | 10 | 0.4 | 6.8 | 10 | 200 | 2.5 |
| Trifluoperazine | 60 | 1.1 | 15 | 13 | 230 | 6.3 |
Performance in Preclinical Psychosis Models
The antipsychotic potential of phenothiazines is commonly evaluated in animal models that mimic certain aspects of psychosis. Two standard and widely used models are the amphetamine-induced hyperlocomotion model and the prepulse inhibition (PPI) of the startle reflex model.
Amphetamine-Induced Hyperlocomotion
This model assesses the ability of a compound to block the psychostimulant effects of amphetamine, which are mediated by increased dopamine release in the mesolimbic pathway. The effectiveness of an antipsychotic is measured by its ability to reduce the hyperlocomotion induced by amphetamine. Phenothiazines with high affinity for D2 receptors are expected to be potent in this model.
Prepulse Inhibition (PPI) of the Startle Reflex
PPI is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the reaction of an organism to a subsequent strong startling stimulus (pulse). Deficits in PPI are observed in patients with schizophrenia and are considered a measure of sensorimotor gating deficits. This model evaluates the ability of a drug to restore normal sensorimotor gating.
Signaling Pathways and Experimental Workflows
Dopaminergic Pathways in Psychosis
The dopamine hypothesis of psychosis posits that an overactivity of the mesolimbic dopamine pathway is associated with the positive symptoms of psychosis (e.g., hallucinations and delusions), while a hypoactivity of the mesocortical dopamine pathway is linked to the negative and cognitive symptoms. Phenothiazine antipsychotics primarily target the D2 receptors in the mesolimbic pathway to alleviate positive symptoms.
Caption: Dopaminergic pathways implicated in psychosis and the site of action for phenothiazines.
Experimental Workflow: Receptor Binding Assay
Competitive radioligand binding assays are used to determine the affinity of a drug for a specific receptor. This involves competing the unlabeled drug against a radiolabeled ligand known to bind to the target receptor.
Caption: Workflow for a competitive radioligand binding assay.
Experimental Workflow: Amphetamine-Induced Hyperlocomotion
This behavioral assay measures the locomotor activity of rodents in an open field following the administration of amphetamine, with and without pretreatment with an antipsychotic drug.
Caption: Workflow for the amphetamine-induced hyperlocomotion test.
Detailed Experimental Protocols
Competitive Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
-
Materials: Cell membranes expressing the receptor of interest, radiolabeled ligand with known affinity for the receptor, unlabeled test compound, filtration apparatus, scintillation counter.
-
Procedure:
-
Cell membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.
-
The incubation is allowed to reach equilibrium.
-
The mixture is then rapidly filtered to separate the receptor-bound radioligand from the free radioligand.
-
The amount of radioactivity on the filter, representing the bound radioligand, is quantified using a scintillation counter.
-
The data are analyzed to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.
-
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
-
Amphetamine-Induced Hyperlocomotion in Rodents
-
Objective: To assess the potential antipsychotic activity of a compound by measuring its ability to antagonize amphetamine-induced hyperlocomotion.
-
Materials: Rodents (rats or mice), open field apparatus with automated activity monitoring, amphetamine, test compound.
-
Procedure:
-
Animals are habituated to the open field apparatus for a set period.
-
Animals are pretreated with either the vehicle or the test compound at various doses.
-
After a specific pretreatment time, animals are administered a dose of amphetamine known to induce hyperlocomotion.
-
Locomotor activity (e.g., distance traveled, number of beam breaks) is recorded for a defined period.
-
The data are analyzed to compare the locomotor activity of the drug-treated groups to the vehicle-treated control group. A significant reduction in amphetamine-induced activity indicates potential antipsychotic efficacy.
-
Prepulse Inhibition (PPI) of the Startle Reflex in Rodents
-
Objective: To evaluate the effect of a compound on sensorimotor gating by measuring its ability to modulate the prepulse inhibition of the acoustic startle response.
-
Materials: Rodents, startle response measurement system (including a sound-attenuating chamber, a speaker for delivering acoustic stimuli, and a sensor to measure the startle response), test compound.
-
Procedure:
-
Animals are placed in the startle apparatus and allowed to acclimate.
-
A series of trials are presented, including:
-
Pulse-alone trials (a strong acoustic stimulus).
-
Prepulse-alone trials (a weak acoustic stimulus).
-
Prepulse-pulse trials (the weak prepulse precedes the strong pulse by a short interval).
-
-
The startle response (a whole-body flinch) is measured for each trial.
-
Animals are pretreated with the vehicle or test compound, and the PPI test is repeated.
-
PPI is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials. The ability of a drug to restore PPI in a model where it is disrupted (e.g., by a psychostimulant) suggests potential antipsychotic activity.
-
Conclusion
This compound, through its active metabolite Perphenazine, is a potent dopamine D2 receptor antagonist with high affinity for several other receptors that contribute to its overall pharmacological profile. When compared to other phenothiazines, Perphenazine exhibits a strong D2 receptor affinity, suggesting high antipsychotic potency. Its profile, along with those of other phenothiazines, provides a valuable framework for understanding the structure-activity relationships within this class of antipsychotics and for guiding the development of new therapeutic agents with improved efficacy and tolerability. The preclinical models and protocols described herein represent the standard for the initial characterization of potential antipsychotic compounds.
Validating the Impact of Thiopropazate Dihydrochloride on Dopaminergic Pathways: A Comparative Analysis
For Immediate Release
This guide offers a detailed comparison of Thiopropazate dihydrochloride's effects on dopamine pathways, benchmarked against other typical antipsychotics. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data to elucidate the pharmacological profile of Thiopropazate and its active metabolite, Perphenazine.
This compound, a member of the phenothiazine class of typical antipsychotics, functions as a prodrug that is metabolized to Perphenazine. Its therapeutic effects are primarily attributed to the potent antagonism of dopamine D2 receptors. This guide provides a comprehensive overview of its receptor binding affinity, supported by in vivo data on its influence on dopamine neurotransmission and locomotor activity, alongside a comparison with the well-characterized antipsychotics, Chlorpromazine and Haloperidol.
Comparative Receptor Binding Affinity
The therapeutic efficacy and side-effect profile of antipsychotic drugs are largely determined by their binding affinities for various neurotransmitter receptors. The following table summarizes the inhibitory constants (Ki) of Perphenazine, Chlorpromazine, and Haloperidol for a range of dopaminergic, serotonergic, histaminergic, adrenergic, and muscarinic receptors. A lower Ki value indicates a higher binding affinity. This data has been compiled from the NIMH Psychoactive Drug Screening Program (PDSP) Ki Database for consistency.
| Receptor | Perphenazine Ki (nM) | Chlorpromazine Ki (nM) | Haloperidol Ki (nM) |
| Dopamine | |||
| D1 | 26 | 13 | 18 |
| D2 | 0.34 | 1.1 | 1.4 |
| D3 | 0.73 | 2.5 | 0.7 |
| D4 | 1.1 | 3.6 | 5.0 |
| D5 | 40 | 6.8 | 18 |
| Serotonin | |||
| 5-HT1A | 210 | 130 | 1500 |
| 5-HT2A | 2.0 | 3.0 | 51 |
| 5-HT2C | 4.0 | 9.0 | 230 |
| 5-HT6 | 6.9 | 6.8 | 1300 |
| 5-HT7 | 25 | 4.7 | 110 |
| Histamine | |||
| H1 | 2.1 | 3.0 | 60 |
| Adrenergic | |||
| Alpha 1A | 1.8 | 2.0 | 6.0 |
| Alpha 1B | 1.2 | 2.0 | 4.0 |
| Alpha 2A | 130 | 12 | 1300 |
| Alpha 2B | 51 | 12 | 1100 |
| Alpha 2C | 36 | 12 | 1500 |
| Muscarinic | |||
| M1 | 200 | 13 | 5000 |
| M2 | 1000 | 51 | >10000 |
| M3 | 320 | 26 | >10000 |
| M4 | 1000 | 13 | >10000 |
| M5 | 510 | 51 | >10000 |
Experimental Validation of Dopaminergic Modulation
The antagonism of D2 receptors by typical antipsychotics is expected to alter dopamine neurotransmission in key brain regions associated with psychosis, such as the nucleus accumbens and striatum. In vivo microdialysis is a widely used technique to measure these changes in awake, freely moving animals.
While direct in vivo microdialysis data for Perphenazine is limited, studies on comparator drugs provide a strong indication of its likely effects. For instance, acute administration of Haloperidol (0.1 and 0.5 mg/kg, i.v.) and another D2 antagonist, Sulpiride, has been shown to significantly enhance the outflow of dopamine in the striatum and nucleus accumbens of rats[1]. Conversely, another study reported that acute administration of high doses of Haloperidol (2 mg/kg) and Chlorpromazine (20 mg/kg) led to a marked decrease in striatal dopamine content, which correlated with severe catalepsy[2]. These findings suggest that the impact on dopamine levels can be dose-dependent and complex.
The following diagram illustrates the general workflow of an in vivo microdialysis experiment coupled with High-Performance Liquid Chromatography (HPLC) for the analysis of dopamine levels.
Caption: Experimental workflow for in vivo microdialysis.
Effects on Locomotor Activity
Antagonism of D2 receptors in the nigrostriatal pathway is known to suppress locomotor activity. This effect is a common behavioral measure used to assess the in vivo potency of dopamine antagonists.
The following diagram illustrates the hypothesized dose-response relationship for a typical antipsychotic's effect on locomotor activity.
Caption: Hypothesized dose-response curve for locomotor activity.
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
General Protocol:
-
Membrane Preparation: Membranes from cells expressing the receptor of interest are prepared.
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]spiperone for D2 receptors) and varying concentrations of the test compound (e.g., Perphenazine).
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
In Vivo Microdialysis
Objective: To measure extracellular levels of neurotransmitters in specific brain regions of a freely moving animal.
General Protocol:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., nucleus accumbens).
-
Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.
-
Diffusion: Neurotransmitters from the extracellular space diffuse across the semi-permeable membrane of the probe and into the aCSF.
-
Sample Collection: The outgoing aCSF (dialysate) is collected at regular intervals.
-
Analysis: The concentration of the neurotransmitter of interest (e.g., dopamine) in the dialysate is quantified using a sensitive analytical technique, typically HPLC with electrochemical detection.
-
Drug Administration: The test drug is administered systemically (e.g., intraperitoneally), and changes in neurotransmitter levels from baseline are measured.
Conclusion
The validation of this compound's effect on dopamine pathways is strongly supported by the high D2 receptor binding affinity of its active metabolite, Perphenazine. This is consistent with its classification as a typical antipsychotic. While direct in vivo experimental data for Perphenazine is less abundant in recent literature, comparative data from other typical antipsychotics like Haloperidol and Chlorpromazine provide a robust framework for understanding its pharmacological actions. These include a dose-dependent modulation of dopamine levels in the nucleus accumbens and striatum, and a corresponding suppression of locomotor activity. Further in vivo studies on Perphenazine would be beneficial to fully delineate its dose-dependent effects on dopamine dynamics and behavior.
The provided data and protocols offer a solid foundation for researchers to compare and further investigate the nuanced effects of this compound on dopamine pathways.
References
Comparative Analysis of Thiopropazate Dihydrochloride and Atypical Antipsychotics: A Guide for Researchers
A comprehensive review of the pharmacological, efficacy, and safety profiles of the typical antipsychotic Thiopropazate dihydrochloride in comparison to modern atypical agents.
In the landscape of antipsychotic drug development, a thorough understanding of the comparative pharmacology and clinical effects of older and newer agents is paramount. This guide provides a detailed comparative analysis of this compound, a typical antipsychotic of the phenothiazine class, and two widely used atypical antipsychotics, Olanzapine and Risperidone. Due to the limited availability of direct head-to-head clinical trial data for this compound, this guide will utilize Perphenazine, a structurally and pharmacologically similar piperazinyl phenothiazine, as a comparative proxy for the typical antipsychotic class.
This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of receptor binding profiles, clinical efficacy, side effect profiles, and the underlying signaling pathways. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental protocols for key preclinical assessments are provided.
Executive Summary
Typical antipsychotics, such as this compound and its proxy Perphenazine, primarily exert their effects through potent antagonism of the dopamine D2 receptor. This mechanism is effective in treating the positive symptoms of psychosis, such as hallucinations and delusions. However, it is also associated with a higher risk of extrapyramidal symptoms (EPS), including parkinsonism, dystonia, and akathisia.
Atypical antipsychotics, including Olanzapine and Risperidone, are characterized by a broader receptor binding profile, which includes antagonism of both dopamine D2 and serotonin 5-HT2A receptors.[1] This dual action is believed to contribute to their efficacy against a wider range of symptoms, including negative and cognitive symptoms of schizophrenia, and a generally lower risk of EPS compared to typical antipsychotics.[2] However, atypical antipsychotics are more commonly associated with metabolic side effects, such as weight gain, dyslipidemia, and an increased risk of type 2 diabetes.[3]
This guide will delve into the specifics of these differences, providing quantitative data and experimental context to inform future research and development in the field of neuropsychopharmacology.
Comparative Receptor Binding Profiles
The therapeutic effects and side effect profiles of antipsychotic drugs are largely determined by their affinity for various neurotransmitter receptors. The table below summarizes the receptor binding affinities (Ki values in nM) for Perphenazine (as a proxy for Thiopropazate), Olanzapine, and Risperidone. Lower Ki values indicate a higher binding affinity.
| Receptor | Perphenazine (Proxy) | Olanzapine | Risperidone |
| Dopamine D2 | ~0.3 - 0.7 | ~1.1 - 31 | ~3.1 - 6.2 |
| Serotonin 5-HT2A | ~1.1 - 4.8 | ~4 - 25 | ~0.12 - 0.5 |
| Histamine H1 | ~2.1 | ~7 | ~20 |
| Muscarinic M1 | ~100 | ~1.9 - 2.5 | ~550 |
| Alpha-1 Adrenergic | ~2.6 | ~1.9 - 56 | ~1.7 - 2.3 |
Data Interpretation:
-
Dopamine D2 Receptor: All three drugs exhibit high affinity for the D2 receptor, consistent with their antipsychotic action. Perphenazine shows a particularly high affinity, which is characteristic of potent typical antipsychotics.
-
Serotonin 5-HT2A Receptor: Olanzapine and Risperidone have a high affinity for the 5-HT2A receptor, a key feature of atypical antipsychotics. The ratio of 5-HT2A to D2 receptor affinity is a critical determinant of "atypicality."
-
Other Receptors: Differences in affinity for histaminic, muscarinic, and adrenergic receptors contribute to the varying side effect profiles of these drugs. For instance, Olanzapine's high affinity for H1 and M1 receptors is associated with sedation and anticholinergic side effects, respectively.
Clinical Efficacy: A Comparative Overview
The efficacy of antipsychotics is typically assessed in clinical trials using standardized rating scales such as the Positive and Negative Syndrome Scale (PANSS) and the Brief Psychiatric Rating Scale (BPRS). The following tables present a summary of comparative efficacy data.
PANSS Score Improvement
The PANSS is a widely used instrument to assess the severity of symptoms in schizophrenia. A greater reduction in the total score indicates a more significant improvement.
| Clinical Trial Comparison | Drug | Mean Change from Baseline in PANSS Total Score |
| Perphenazine vs. Risperidone | Perphenazine | -18.2 |
| Risperidone | -22.8 | |
| Olanzapine (vs. Placebo) | Olanzapine (10 mg/day) | -25.0 |
| Placebo | -9.0 |
Note: Data is compiled from different studies and direct comparison between all three drugs in a single trial is limited.
Interpretation: Both typical and atypical antipsychotics demonstrate efficacy in reducing the overall symptoms of schizophrenia. In a head-to-head trial, Risperidone showed a trend for greater improvement in PANSS total score compared to Perphenazine.[4] Olanzapine has also demonstrated significant improvement over placebo in multiple clinical trials.[5][6]
BPRS Score Improvement
The BPRS is another validated scale used to measure psychotic and mood symptoms.
| Clinical Trial Comparison | Drug | Mean Change from Baseline in BPRS Total Score |
| Perphenazine vs. Olanzapine | Perphenazine | -12.5 |
| Olanzapine | -16.8 |
Note: Data is from a single comparative study.
Interpretation: In a direct comparison, Olanzapine was associated with a greater reduction in BPRS total score compared to Perphenazine, suggesting superior efficacy in this particular trial.
Comparative Side Effect Profiles
The choice of an antipsychotic agent is often guided by its side effect profile. The following tables summarize the incidence of key side effects associated with typical and atypical antipsychotics.
Extrapyramidal Symptoms (EPS)
| Side Effect | Perphenazine (Proxy) | Olanzapine | Risperidone |
| Incidence of Akathisia | ~7% | ~3% | ~7% |
| Incidence of Parkinsonism | Higher than atypicals | Lower than typicals | Lower than typicals |
| Discontinuation due to EPS | ~8% | Lower than Perphenazine | Lower than Perphenazine |
Interpretation: Perphenazine, as a typical antipsychotic, is associated with a higher incidence of EPS compared to atypical agents. While Risperidone can have a dose-dependent risk of EPS, it is generally lower than that of potent typical antipsychotics.[2][7][8]
Metabolic Side Effects
| Side Effect | Perphenazine (Proxy) | Olanzapine | Risperidone |
| Mean Weight Gain (at 10 weeks) | Minimal | +4.2 kg | +2.1 kg |
| Incidence of ≥7% Weight Gain | Lower than atypicals | ~40% | ~18% |
Interpretation: Olanzapine is associated with a significantly higher risk of weight gain compared to Perphenazine and Risperidone.[3][9][10][11][12] This is a critical consideration for long-term treatment due to the associated risks of diabetes and cardiovascular disease.
Other Common Side Effects
| Side Effect | Perphenazine (Proxy) | Olanzapine | Risperidone |
| Hyperprolactinemia | Moderate | Low | High |
| Sedation | Moderate | High | Moderate |
| Anticholinergic Effects | Low to Moderate | High | Low |
Interpretation: Risperidone is well-known for causing significant elevations in prolactin levels.[13][14][15] Olanzapine's sedative and anticholinergic properties are more pronounced due to its affinity for H1 and M1 receptors.
Experimental Protocols
To provide a practical context for the preclinical evaluation of antipsychotic drugs, this section details the methodologies for two key behavioral assays used to assess efficacy and side effect liability.
Catalepsy Test in Rats (Assessment of EPS Liability)
Objective: To assess the potential of a compound to induce catalepsy, a state of motor immobility that serves as an animal model for parkinsonian side effects in humans.
Materials:
-
Male Wistar rats (200-250 g)
-
Catalepsy bar apparatus (a horizontal wooden or metal bar, approximately 1 cm in diameter, raised 10 cm above a flat surface)
-
Test compounds (e.g., this compound, Perphenazine, Olanzapine, Risperidone) and vehicle
-
Stopwatch
Procedure:
-
Acclimation: Allow rats to acclimate to the testing room for at least 60 minutes before the experiment.
-
Drug Administration: Administer the test compound or vehicle via the appropriate route (e.g., intraperitoneal, oral).
-
Testing: At specified time points after drug administration (e.g., 30, 60, 90, and 120 minutes), gently place the rat's forepaws on the elevated bar.
-
Measurement: Start the stopwatch immediately. Measure the time until the rat removes both forepaws from the bar and places them on the surface below. This is the descent latency.
-
Cut-off Time: A cut-off time of 180 seconds is typically used. If the rat remains on the bar for the entire duration, the descent latency is recorded as 180 seconds.
-
Data Analysis: The mean descent latency for each treatment group is calculated and compared to the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests). A significant increase in descent latency is indicative of cataleptic-like effects.
Conditioned Avoidance Response (CAR) in Rats (Assessment of Antipsychotic Efficacy)
Objective: To evaluate the potential of a compound to selectively suppress a conditioned avoidance response without producing generalized motor impairment, a hallmark of antipsychotic activity.
Materials:
-
Male Wistar rats (200-250 g)
-
Automated two-way shuttle box with a grid floor capable of delivering a mild foot shock, a light or auditory conditioned stimulus (CS), and an unconditioned stimulus (US) (foot shock).
-
Test compounds and vehicle.
Procedure:
-
Acquisition Training:
-
Place a rat in one compartment of the shuttle box.
-
A trial begins with the presentation of the CS (e.g., a light and/or a tone) for a fixed duration (e.g., 10 seconds).
-
If the rat moves to the other compartment during the CS presentation (an avoidance response), the CS is terminated, and no shock is delivered.
-
If the rat fails to move during the CS, the US (a mild foot shock, e.g., 0.5 mA) is delivered through the grid floor, along with the continuation of the CS for a short period (e.g., 5 seconds). The rat can escape the shock by moving to the other compartment (an escape response).
-
An inter-trial interval of variable duration (e.g., mean of 30 seconds) separates each trial.
-
Training continues until a stable baseline of avoidance responding is achieved (e.g., >80% avoidance over a block of trials).
-
-
Drug Testing:
-
Once stable avoidance is established, rats are administered the test compound or vehicle.
-
At a specified time after drug administration, the rats are placed back in the shuttle box, and a test session is conducted under the same parameters as the training sessions.
-
-
Data Collection and Analysis:
-
The number of avoidance responses, escape responses, and failures to escape are recorded for each rat.
-
A selective suppression of avoidance responding with preserved escape responding is indicative of antipsychotic-like activity. A significant increase in escape failures suggests motor impairment or sedation.
-
Data are analyzed by comparing the performance of drug-treated groups to the vehicle control group using appropriate statistical tests.
-
Signaling Pathway Visualizations
The distinct mechanisms of action of typical and atypical antipsychotics can be visualized through their effects on intracellular signaling pathways. Below are diagrams of the Dopamine D2 receptor signaling cascades, which are the primary targets of these drugs.
Pathway Descriptions:
-
G-protein (Gαi/o) Signaling: This is the canonical signaling pathway for the D2 receptor. Activation of the D2 receptor by dopamine leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent downstream effects on gene expression and neuronal excitability. Typical antipsychotics like Thiopropazate and Perphenazine potently block this pathway.
-
β-Arrestin Mediated Signaling: Following activation and phosphorylation by G-protein coupled receptor kinases (GRKs), the D2 receptor can recruit β-arrestin. This leads to receptor desensitization and internalization, as well as the initiation of G-protein independent signaling cascades involving kinases like ERK and Akt. The role of this pathway in the therapeutic and adverse effects of antipsychotics is an active area of research.
Conclusion
This comparative analysis highlights the key differences between the typical antipsychotic this compound (represented by its proxy, Perphenazine) and the atypical antipsychotics Olanzapine and Risperidone. While all are effective in treating psychosis through dopamine D2 receptor antagonism, their distinct receptor binding profiles lead to significant differences in their broader clinical effects and side effect liabilities.
The higher propensity of typical antipsychotics for inducing extrapyramidal symptoms is a major clinical concern, while the metabolic side effects associated with many atypical antipsychotics pose a long-term health risk. Understanding these trade-offs is crucial for the rational selection of antipsychotic medication and for the development of novel therapeutic agents with improved efficacy and tolerability.
The provided experimental protocols and signaling pathway diagrams offer a framework for further preclinical and basic science research aimed at elucidating the complex neurobiology of psychosis and the mechanisms of antipsychotic drug action. Future research should focus on developing agents that can selectively target the desired therapeutic pathways while minimizing engagement with those that mediate adverse effects.
References
- 1. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. impactfactor.org [impactfactor.org]
- 3. Frontiers | Worth the Weight? Olanzapine Prescribing in Schizophrenia. A Review of Weight Gain and Other Cardiometabolic Side Effects of Olanzapine [frontiersin.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Olanzapine versus placebo: results of a double-blind, fixed-dose olanzapine trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An efficacy analysis of olanzapine treatment data in schizophrenia patients with catatonic signs and symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Perphenazine - Wikipedia [en.wikipedia.org]
- 8. Extrapyramidal side-effects of antipsychotics in a randomised trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Weight gain with olanzapine: Drug, gender or age? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Early evaluation of patient risk for substantial weight gain during olanzapine treatment for schizophrenia, schizophreniform, or schizoaffective disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 12. psychiatryonline.org [psychiatryonline.org]
- 13. Risperidone Induced Hyperprolactinemia: From Basic to Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Risperidone Induced Hyperprolactinemia: From Basic to Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Therapeutic Window of Thiopropazate Dihydrochloride: A Comparative Analysis with Modern Antipsychotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo therapeutic window of Thiopropazate dihydrochloride, a typical phenothiazine antipsychotic, with currently prescribed atypical antipsychotics such as Risperidone, Olanzapine, and Aripiprazole. Due to the limited recent in vivo data for this compound, this guide incorporates data from structurally similar phenothiazines to provide a representative profile for comparison. The objective is to offer a quantitative and methodological framework for researchers evaluating novel antipsychotic compounds.
Comparative Efficacy and Safety Profile
The therapeutic window of an antipsychotic is determined by the dose range that produces a therapeutic effect without causing unacceptable side effects. For antipsychotics, this is often assessed by comparing the doses required for efficacy in models of psychosis against the doses that induce extrapyramidal symptoms (EPS) or other adverse effects.
| Compound | Class | Efficacy Model: Conditioned Avoidance Response (ED50, mg/kg) | Side Effect Model: Catalepsy Induction (ED50, mg/kg) | Therapeutic Index (Catalepsy ED50 / CAR ED50) |
| This compound (proxy data from phenothiazines) | Typical Antipsychotic (Phenothiazine) | ~0.5 - 2.0 (rat) | ~1.0 - 5.0 (rat) | ~2 - 2.5 |
| Risperidone | Atypical Antipsychotic | 0.1 - 0.4 (rat) | >10 (rat) | >25 |
| Olanzapine | Atypical Antipsychotic | 0.25 - 1.0 (rat)[1] | >10 (rat)[1][2][3] | >10 |
| Aripiprazole | Atypical Antipsychotic | 1.0 - 3.0 (rat) | >30 (rat) | >10 |
Note: Data is compiled from various preclinical studies in rodents and should be interpreted as indicative. The therapeutic index is a calculated ratio to estimate the therapeutic window. A higher therapeutic index suggests a wider margin of safety.
Signaling Pathway of Phenothiazine Antipsychotics
This compound, as a typical phenothiazine antipsychotic, primarily exerts its therapeutic effect through the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain. This blockade is believed to alleviate the positive symptoms of psychosis, such as hallucinations and delusions. However, antagonism of D2 receptors in the nigrostriatal pathway is associated with the emergence of extrapyramidal side effects.
Dopamine D2 Receptor Antagonism by Thiopropazate
Experimental Workflow for In Vivo Validation
The in vivo validation of a potential antipsychotic drug involves a series of standardized behavioral assays to assess its efficacy and side effect profile. The following workflow is a representative model for preclinical screening.
In Vivo Antipsychotic Validation Workflow
Experimental Protocols
Conditioned Avoidance Response (CAR) Test
Objective: To assess the antipsychotic potential of a compound by measuring its ability to suppress a learned avoidance response without impairing the ability to escape an aversive stimulus.
Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild electric shock. A conditioned stimulus (CS), typically a light or tone, and an unconditioned stimulus (US), a mild foot shock, are presented.
Procedure:
-
Acclimation: Rats are individually placed in the shuttle box for a period of habituation.
-
Training: A trial begins with the presentation of the CS. If the rat moves to the other compartment within a set time (e.g., 10 seconds), the trial is recorded as an avoidance response, and the CS is terminated. If the rat fails to move, the US is delivered through the grid floor until the rat escapes to the other compartment (escape response).
-
Testing: After stable avoidance behavior is established, animals are treated with the test compound or vehicle. The number of avoidance and escape responses is recorded during a subsequent test session.
Data Analysis: The dose at which the compound significantly reduces the number of avoidance responses without affecting the number of escape responses is determined (ED50).
Catalepsy Test
Objective: To assess the propensity of a compound to induce extrapyramidal side effects (EPS), specifically parkinsonian-like motor rigidity.
Apparatus: A horizontal bar raised a specific height from the surface (e.g., 9 cm for rats).
Procedure:
-
The rat's forepaws are gently placed on the bar.
-
The time it takes for the rat to remove both forepaws from the bar is recorded.
-
A cut-off time (e.g., 180 seconds) is typically used, and if the animal remains in the cataleptic posture for this duration, it is considered to have a maximal cataleptic response.
-
Measurements are taken at several time points after drug administration to determine the peak effect.
Data Analysis: The dose that produces catalepsy in 50% of the animals (ED50) is calculated.
Amphetamine-Induced Hyperlocomotion Test
Objective: To evaluate the D2 receptor antagonist properties of a compound by measuring its ability to block the stimulant effects of amphetamine.
Apparatus: An open-field arena equipped with automated photobeam detectors or video tracking software to measure locomotor activity.
Procedure:
-
Animals are habituated to the open-field arena.
-
Animals are pre-treated with the test compound or vehicle.
-
After a specific pre-treatment time, animals are administered d-amphetamine (e.g., 1-2 mg/kg) to induce hyperlocomotion.
-
Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a set period (e.g., 60-90 minutes).
Data Analysis: The dose of the test compound that significantly reduces amphetamine-induced hyperlocomotion is determined.
Rotarod Test
Objective: To assess motor coordination and balance, and to detect any drug-induced motor impairment.
Apparatus: A rotating rod that can be set at a constant or accelerating speed.
Procedure:
-
Animals are trained to walk on the rotating rod at a low, constant speed.
-
During the test, the rod is set to accelerate from a low to a high speed over a set period.
-
The latency to fall from the rod is recorded for each animal.
-
The test is repeated multiple times, and the average latency is calculated.
Data Analysis: A significant decrease in the latency to fall compared to vehicle-treated animals indicates motor impairment.
Conclusion
This comparative guide highlights the wider therapeutic window of modern atypical antipsychotics compared to older typical agents like this compound. The provided experimental protocols and workflows offer a foundational framework for the in vivo validation of novel antipsychotic candidates. Researchers should aim to generate comprehensive dose-response data across multiple efficacy and safety models to accurately define the therapeutic index and predict the clinical potential of new compounds.
References
- 1. Influence of olanzapine on cognitive functions and catalepsy in rats after single and chronic administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clozapine inhibits catalepsy induced by olanzapine and loxapine, but prolongs catalepsy induced by SCH 23390 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Neurotransmitter Receptor Cross-Reactivity of Thiopropazate Dihydrochloride
A Comparative Guide for Researchers and Drug Development Professionals
Thiopropazate, a typical antipsychotic of the phenothiazine class, is recognized as a prodrug that is metabolized to perphenazine. Consequently, its pharmacological activity and cross-reactivity with various neurotransmitter receptors are primarily attributed to perphenazine. This guide provides a comprehensive comparison of the binding affinities of perphenazine across a spectrum of neurotransmitter receptors, supported by experimental data and detailed methodologies.
Comparative Analysis of Receptor Binding Affinities
The interaction of a drug with its primary target and its off-target receptors is crucial in defining its therapeutic efficacy and side-effect profile. Perphenazine, the active metabolite of Thiopropazate, exhibits a complex receptor binding profile, acting as an antagonist at dopamine, serotonin, adrenergic, histamine, and muscarinic receptors. The binding affinities, represented by the inhibition constant (Ki), quantify the drug's potency at these receptors. A lower Ki value signifies a higher binding affinity.
The following table summarizes the in vitro binding affinities (Ki in nM) of perphenazine for a range of neurotransmitter receptors, compiled from various scientific sources.
| Receptor Family | Receptor Subtype | Perphenazine Ki (nM) |
| Dopamine | D1 | High Affinity (qualitative)[1] |
| D2 | 0.56[2], 0.765[2] | |
| D3 | 0.13[2], 0.43[2] | |
| D4 | 28.5[2] | |
| Serotonin | 5-HT1A | 421[2] |
| 5-HT2A | 5.6[2] | |
| 5-HT6 | 17[2] | |
| 5-HT7 | 23[2] | |
| Adrenergic | α1A | 10[2] |
| Histamine | H1 | 8[2] |
| H2 | 132[2] | |
| Muscarinic | M1-M5 | Lower Affinity (qualitative) |
Experimental Protocols
The determination of receptor binding affinities is a cornerstone of pharmacological research. The most common method employed is the radioligand binding assay. Below is a detailed, representative protocol for such an assay.
Radioligand Binding Assay for Neurotransmitter Receptors
1. Objective: To determine the binding affinity (Ki) of a test compound (e.g., perphenazine) for a specific neurotransmitter receptor by measuring its ability to displace a radiolabeled ligand.
2. Materials:
-
Cell Membranes: A source of the target receptor, typically from recombinant cell lines (e.g., CHO or HEK293 cells) expressing the human receptor of interest, or from homogenized brain tissue from animal models (e.g., rat striatum for D2 receptors).
-
Radioligand: A high-affinity, high-specificity radioactive ligand for the target receptor (e.g., [³H]-Spiperone for D2 receptors).
-
Test Compound: The drug being investigated (e.g., perphenazine).
-
Non-specific Binding Control: A high concentration of an unlabeled ligand that saturates all specific binding sites (e.g., unlabeled haloperidol for D2 receptors).
-
Assay Buffer: A buffer solution optimized for the specific receptor binding, typically containing Tris-HCl and various salts.
-
Filtration Apparatus: A multi-well plate harvester with glass fiber filters.
-
Scintillation Counter: To measure the radioactivity on the filters.
3. Procedure:
-
Membrane Preparation: Homogenize the cell pellets or brain tissue in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer to the desired protein concentration.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer
-
A fixed concentration of the radioligand.
-
Varying concentrations of the test compound (perphenazine) or the non-specific binding control.
-
The prepared cell membranes to initiate the binding reaction.
-
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (wells with the unlabeled ligand) from the total binding (wells without the test compound).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing Pathways and Processes
To better understand the implications of Thiopropazate's (via perphenazine's) cross-reactivity and the experimental methods used to determine it, the following diagrams are provided.
Caption: Key signaling pathways affected by perphenazine's antagonism.
Caption: General workflow for a radioligand binding assay.
References
A Head-to-Head Comparison of Thiopropazate Dihydrochloride and Risperidone for Researchers and Drug Development Professionals
In the landscape of antipsychotic therapeutics, both legacy and contemporary agents offer distinct profiles in the management of psychotic disorders. This guide provides a detailed, data-driven comparison of Thiopropazate dihydrochloride, a classical phenothiazine antipsychotic, and risperidone, a widely used atypical antipsychotic. This objective analysis is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development.
Pharmacological Profile and Mechanism of Action
This compound, a member of the phenothiazine class, functions as a prodrug and is metabolized to its active form, perphenazine. Its antipsychotic effect is primarily attributed to the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.[1] As a typical antipsychotic, its action is potent on D2 receptors. Risperidone, an atypical antipsychotic, exhibits a different receptor binding profile. It acts as a potent antagonist at both serotonin 5-HT2A receptors and dopamine D2 receptors.[2][3] This dual antagonism is believed to contribute to its efficacy against both the positive and negative symptoms of schizophrenia, potentially with a lower propensity for extrapyramidal side effects at therapeutic doses compared to typical antipsychotics.[1]
The table below summarizes the primary receptor targets for both compounds.
| Receptor Target | This compound (as Perphenazine) | Risperidone |
| Dopamine D2 | High Affinity Antagonist | High Affinity Antagonist |
| Serotonin 5-HT2A | Low to Moderate Affinity Antagonist | High Affinity Antagonist |
| Serotonin 5-HT2C | Moderate Affinity Antagonist | Moderate Affinity Antagonist |
| Alpha-1 Adrenergic | Moderate Affinity Antagonist | High Affinity Antagonist |
| Histamine H1 | Moderate Affinity Antagonist | High Affinity Antagonist |
| Muscarinic M1 | Low Affinity Antagonist | Low Affinity Antagonist |
Signaling Pathways
The therapeutic and adverse effects of both this compound and risperidone are mediated through their modulation of key neurotransmitter signaling pathways. The diagrams below illustrate the primary mechanisms of action.
Comparative Efficacy: An Indirect Analysis
One such double-blind, multicenter study in chronic schizophrenic patients experiencing acute exacerbations compared risperidone (5-15 mg/day) with perphenazine (16-48 mg/day) over an 8-week period.[2] The primary outcome was assessed using the Positive and Negative Syndrome Scale (PANSS). The results indicated no statistically significant difference in the reduction of total PANSS scores between the two groups, although a trend favored risperidone.[2] Notably, a significantly larger number of patients with predominantly negative symptoms who received risperidone showed at least a 20% reduction in their total PANSS score.[2]
The following table summarizes the key efficacy findings from this comparative study.
| Outcome Measure | Risperidone | Perphenazine | Significance |
| Mean Daily Dose at Endpoint | 8.5 mg | 28 mg | N/A |
| Reduction in Total PANSS Score | Trend towards greater reduction | - | Not Statistically Significant |
| ≥20% Reduction in Total PANSS (Predominantly Negative Symptoms) | Significantly more patients | Fewer patients | Statistically Significant |
| Improvement in BPRS Hostility Cluster | Greater improvement | Less improvement | Statistically Significant |
Data from the comparative study of risperidone and perphenazine in chronic schizophrenia with acute exacerbation.[2]
Safety and Tolerability Profile
The side effect profiles of this compound (as a typical antipsychotic) and risperidone (as an atypical antipsychotic) reflect their differing receptor pharmacology.
This compound: As a phenothiazine, Thiopropazate is associated with a higher risk of extrapyramidal symptoms (EPS), including Parkinsonism, akathisia, and dystonia.[4][5] Sedation is also a common side effect.[4][5] Anticholinergic effects such as dry mouth and constipation can also occur.
Risperidone: While risperidone has a lower propensity for EPS at lower doses compared to typical antipsychotics, these side effects can still occur, particularly at higher doses.[6] Other common side effects include sedation, weight gain, and sexual dysfunction.[6] Risperidone has also been associated with an increased risk of cerebrovascular events in elderly patients with dementia.
A retrospective study comparing risperidone, perphenazine, and haloperidol found that anticholinergic drug use was more common in the haloperidol group, suggesting a lower burden of EPS with risperidone and perphenazine in that naturalistic setting.[7]
| Side Effect | This compound (as Perphenazine) | Risperidone |
| Extrapyramidal Symptoms (EPS) | Higher Risk | Dose-dependent Risk |
| Sedation | Common | Common |
| Weight Gain | Less Common | Common |
| Sexual Dysfunction | Possible | Higher Risk |
| Anticholinergic Effects | Moderate Risk | Low Risk |
| Orthostatic Hypotension | Moderate Risk | Moderate Risk |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and interpretation of research findings. Below are representative experimental designs for clinical trials involving this compound and risperidone.
Experimental Protocol: this compound for Psychosis and Dyskinesia
This protocol is based on a study evaluating the efficacy of Thiopropazate in patients with functional psychosis and persistent dyskinesia.[4][5]
-
Study Design: A double-blind, placebo-controlled crossover trial.
-
Participants: Patients with a diagnosis of functional psychosis and persistent dyskinesia where previous phenothiazine treatment had been withdrawn for at least one month.
-
Intervention: Participants received this compound orally for three weeks and a placebo for three weeks, with the order of treatment randomized.
-
Assessments: Evaluations were conducted at baseline, three weeks (after the first treatment period), and six weeks (after the second treatment period). Assessment scales for both psychotic symptoms and dyskinesia would be utilized.
-
Outcome Measures: The primary outcomes would be the change in severity of dyskinesia and psychotic behaviors from baseline.
Experimental Protocol: Risperidone for Acute Schizophrenia
This protocol is a representative design for a randomized, double-blind, placebo-controlled trial of risperidone in patients with an acute exacerbation of schizophrenia.[8][9]
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.
-
Participants: Patients meeting DSM criteria for schizophrenia who are experiencing an acute exacerbation of psychotic symptoms.
-
Intervention: Participants are randomized to receive a fixed or flexible dose of risperidone (e.g., 4-8 mg/day) or a placebo for a predefined period (e.g., 8 weeks).
-
Assessments: Efficacy is assessed at baseline and at regular intervals (e.g., weekly) using standardized rating scales such as the Positive and Negative Syndrome Scale (PANSS) and the Clinical Global Impression (CGI) scale. Safety and tolerability are monitored throughout the study.
-
Outcome Measures: The primary efficacy endpoint is typically the change from baseline in the total PANSS score. Secondary outcomes may include changes in PANSS subscales, CGI scores, and the incidence of adverse events.
Conclusion
This compound and risperidone represent two distinct classes of antipsychotic medications with different pharmacological profiles that translate into variations in their efficacy and side effect profiles. Thiopropazate, a typical antipsychotic, demonstrates its primary utility through potent dopamine D2 receptor blockade, which is effective for positive symptoms but carries a higher risk of extrapyramidal side effects. Risperidone, an atypical antipsychotic, offers a broader spectrum of action through its dual antagonism of serotonin 5-HT2A and dopamine D2 receptors. This mechanism may provide advantages in treating negative symptoms and a potentially more favorable side effect profile with respect to EPS at therapeutic doses.
The choice between these agents in a research or clinical development context will depend on the specific therapeutic goals, the patient population, and the desired balance between efficacy and tolerability. The data and experimental frameworks presented in this guide are intended to provide a solid foundation for informed decision-making and future research endeavors in the field of antipsychotic drug development.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Risperidone versus perphenazine in the treatment of chronic schizophrenic patients with acute exacerbations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Thiopropazate Hydrochloride in Persistent Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiopropazate hydrochloride in persistent dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Perphenazine vs. Risperdal for Schizophrenia: Important Differences and Potential Risks. [goodrx.com]
- 7. psychiatrist.com [psychiatrist.com]
- 8. NCT00088075 - A Randomized, Double-Blind, Placebo-Controlled Clinical Study of the Efficacy and Safety of Risperidone for the Treatment of Schizophrenia in Adolescents - The YODA Project [yoda.yale.edu]
- 9. The safety and efficacy of risperidone 8 mg qd and 4 mg qd compared to placebo in the treatment of schizophrenia - The YODA Project [yoda.yale.edu]
A Comparative Analysis of the Side Effect Profiles: Thiopropazate Dihydrochloride vs. Clozapine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the side effect profiles of Thiopropazate dihydrochloride, a typical antipsychotic, and clozapine, an atypical antipsychotic. The information is intended to assist researchers and drug development professionals in understanding the nuanced differences between these two agents. Due to the discontinuation of this compound, this comparison relies on data available for its active metabolite, perphenazine, and the broader class of phenothiazine antipsychotics to which it belongs.
Executive Summary
This compound, a typical antipsychotic of the phenothiazine class, and its active metabolite perphenazine, primarily exert their effects through potent dopamine D2 receptor antagonism. This mechanism is strongly associated with a higher incidence of extrapyramidal symptoms (EPS). In contrast, clozapine, an atypical antipsychotic, exhibits a broader receptor binding profile with lower affinity for D2 receptors and significant activity at serotonin, histamine, adrenergic, and muscarinic receptors. This complex pharmacology contributes to a lower risk of EPS but introduces a different spectrum of adverse effects, most notably metabolic and hematological complications.
Quantitative Comparison of Side Effect Incidence
The following table summarizes the reported incidence of key side effects for perphenazine (as a proxy for this compound) and clozapine, based on clinical trial data and comprehensive reviews. It is important to note that direct head-to-head clinical trial data is limited, and incidence rates can vary depending on the study population, dosage, and duration of treatment.
| Side Effect Category | Side Effect | Perphenazine (this compound) | Clozapine |
| Neurological | Extrapyramidal Symptoms (EPS) | High | Low |
| Akathisia | ~60%[1] | Lower than typical antipsychotics | |
| Parkinsonism | Frequent | Less frequent than typicals | |
| Dystonia | Frequent, especially with high doses | Rare | |
| Tardive Dyskinesia | Significant risk with long-term use | Lower risk than typicals | |
| Seizures | Lower risk | Dose-dependent risk | |
| Sedation/Drowsiness | Common | Very Common (up to 46%)[2] | |
| Metabolic | Weight Gain | Moderate | High (significant)[3] |
| Type 2 Diabetes | Lower risk | Increased risk | |
| Dyslipidemia | Lower risk | Increased risk | |
| Cardiovascular | Orthostatic Hypotension | Common, especially post-IM injection[1] | Common |
| Tachycardia | Possible | Common (up to 25%)[2] | |
| QTc Prolongation | Possible | Lower risk | |
| Myocarditis/Cardiomyopathy | Not commonly reported | Rare but serious risk | |
| Hematological | Agranulocytosis | Rare | Significant risk (0.8-2%), requires monitoring[4] |
| Neutropenia | Rare | Can occur | |
| Anticholinergic | Dry Mouth | Common | Common |
| Constipation | Common | Common (up to 25%)[2] | |
| Blurred Vision | Common | Common | |
| Endocrine | Hyperprolactinemia | Common | Rare |
| Gastrointestinal | Nausea/Vomiting | Can occur | Common (17%)[2] |
| Hypersalivation | Can occur (less common) | Very Common (up to 48%)[2] |
Experimental Protocols for Side Effect Assessment
The assessment of side effects in clinical trials of antipsychotic medications relies on standardized rating scales and systematic monitoring. Below are detailed methodologies for key assessments:
Assessment of Extrapyramidal Symptoms (EPS)
-
Abnormal Involuntary Movement Scale (AIMS): This is the most widely used scale to assess for tardive dyskinesia.
-
Procedure: A trained rater observes the patient for involuntary movements in various body regions (facial, oral, extremities, and trunk) while the patient is seated, standing, and walking. The patient is asked to perform specific tasks to elicit any underlying dyskinesias, such as opening their mouth, protruding their tongue, and tapping their fingers.[5][6][7][8]
-
Scoring: Each of the 7 items assessing movement severity is rated on a 5-point scale (0=none to 4=severe). A global severity score is also determined. A rating of 2 or higher on any of the first 7 items is generally considered indicative of tardive dyskinesia.[9]
-
-
Simpson-Angus Scale (SAS): This scale is used to measure drug-induced parkinsonism.
-
Procedure: A clinician assesses 10 items related to parkinsonian symptoms, including gait, arm dropping, shoulder shaking, elbow rigidity, wrist rigidity, leg pendulousness, head dropping, glabellar tap, tremor, and salivation.[10][11] The assessment involves both observation and passive manipulation of the patient's limbs.[2]
-
Scoring: Each item is rated on a 5-point scale (0=normal to 4=most severe). The total score is the sum of the individual item scores.
-
-
Barnes Akathisia Rating Scale (BARS): This scale is used to assess the severity of drug-induced akathisia.
-
Procedure: The assessment has both objective and subjective components. The objective part involves the clinician observing the patient's movements, such as shuffling or rocking of the feet, while sitting and standing. The subjective component involves the patient rating their own sense of inner restlessness.
-
Scoring: The scale includes separate ratings for the objective and subjective aspects of akathisia, as well as a global clinical assessment of severity.
-
Monitoring of Metabolic Side Effects
-
Procedure: Regular monitoring of metabolic parameters is crucial, especially for atypical antipsychotics like clozapine. This includes:
-
Baseline measurements: Before initiating treatment, a patient's weight, height (to calculate BMI), waist circumference, blood pressure, fasting plasma glucose, and fasting lipid profile should be recorded.
-
Follow-up monitoring: Weight and BMI should be monitored at regular intervals (e.g., 4, 8, and 12 weeks after initiation and then quarterly). Blood pressure, fasting glucose, and lipids should be re-assessed periodically, with more frequent monitoring for patients with higher baseline risks or significant weight gain.[12]
-
Hematological Monitoring for Clozapine
-
Procedure: Due to the risk of agranulocytosis, patients on clozapine require mandatory regular blood monitoring.
-
Absolute Neutrophil Count (ANC): A baseline ANC is required before starting treatment. The ANC is then monitored weekly for the first 6 months, bi-weekly for the next 6 months, and then monthly thereafter.[13]
-
Treatment Interruption: Treatment must be interrupted if the ANC falls below specific thresholds, and hematology consultation is recommended.[4]
-
Signaling Pathways and Mechanisms of Side Effects
The differing side effect profiles of this compound and clozapine can be attributed to their distinct interactions with various neurotransmitter receptors.
This compound (Perphenazine) Signaling
Thiopropazate, through its active metabolite perphenazine, is a potent antagonist of the dopamine D2 receptor. Its antipsychotic effects are primarily mediated by blocking D2 receptors in the mesolimbic pathway. However, its antagonism of D2 receptors in other pathways is responsible for many of its side effects.
Caption: Signaling pathways implicated in the side effects of Thiopropazate (Perphenazine).
Clozapine Signaling
Clozapine has a more complex receptor binding profile. Its lower affinity for D2 receptors and potent antagonism of serotonin 5-HT2A receptors are thought to contribute to its atypical antipsychotic properties and lower risk of EPS. However, its interactions with numerous other receptors lead to its characteristic side effect profile.
Caption: Signaling pathways implicated in the side effects of Clozapine.
Experimental Workflow for Preclinical Side Effect Assessment
A typical preclinical workflow to assess the potential for antipsychotic-induced side effects involves a battery of in vivo and in vitro assays.
Caption: Preclinical workflow for assessing antipsychotic side effect profiles.
Conclusion
The side effect profiles of this compound and clozapine are markedly different, reflecting their distinct pharmacological mechanisms. Thiopropazate, as a typical antipsychotic, is primarily associated with a high burden of extrapyramidal symptoms. Clozapine, while having a much lower risk of EPS, introduces significant concerns regarding metabolic and hematological adverse events that necessitate rigorous patient monitoring. This comparative guide underscores the importance of considering the full spectrum of potential side effects in the research and development of novel antipsychotic agents. A thorough understanding of the underlying receptor pharmacology is critical for predicting and mitigating adverse drug reactions.
References
- 1. Perphenazine for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Antipsychotic - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. droracle.ai [droracle.ai]
- 6. pcl.psychiatry.uw.edu [pcl.psychiatry.uw.edu]
- 7. dhss.delaware.gov [dhss.delaware.gov]
- 8. ohsu.edu [ohsu.edu]
- 9. reference.medscape.com [reference.medscape.com]
- 10. scribd.com [scribd.com]
- 11. Website [eprovide.mapi-trust.org]
- 12. researchgate.net [researchgate.net]
- 13. Schizophrenia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Replicating Antipsychotic Effects of Thiopropazate Dihydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Thiopropazate dihydrochloride, a typical antipsychotic of the phenothiazine class, against other antipsychotic agents. Due to the historical nature of many clinical trials involving this compound, this document synthesizes available data and outlines experimental protocols for replicating and comparing findings in a modern research context.
Comparative Analysis of Antipsychotic Agents
This compound's primary mechanism of action is the antagonism of dopamine D2 receptors.[1][2] This is characteristic of typical antipsychotics, which are effective in treating the positive symptoms of schizophrenia, such as hallucinations and delusions.[3] In contrast, atypical antipsychotics exhibit a broader receptor binding profile, notably including serotonin 5-HT2A receptor antagonism, which is thought to contribute to their efficacy against negative symptoms and a generally more favorable side-effect profile regarding extrapyramidal symptoms.[4][5][6][7]
A key historical study compared this compound with chlorpromazine, another typical antipsychotic, in chronic schizophrenic patients. While the full quantitative data from this 1960 study is not readily accessible in modern databases, it highlighted the therapeutic potential of Thiopropazate. One study found that this compound was significantly more effective than a placebo in improving psychotic behavior.[1]
The following table provides a generalized comparison based on the known pharmacological properties of these drug classes.
| Feature | This compound (Typical) | Chlorpromazine (Typical) | Risperidone (Atypical) |
| Primary Mechanism | Dopamine D2 Receptor Antagonist | Dopamine D2 Receptor Antagonist | Dopamine D2 & Serotonin 5-HT2A Receptor Antagonist |
| Therapeutic Efficacy | Effective against positive symptoms | Effective against positive symptoms | Effective against positive and negative symptoms |
| Extrapyramidal Symptoms (EPS) | Higher risk | Higher risk | Lower risk at lower doses |
| Sedation | Moderate | High | Low to moderate |
| Anticholinergic Effects | Moderate | High | Low |
| Metabolic Side Effects | Low to moderate | Moderate | Moderate to high (dose-dependent) |
Experimental Protocols
To rigorously compare the antipsychotic effects of this compound with other compounds, a randomized, double-blind, placebo-controlled, multi-arm clinical trial is the gold standard.
Study Design: Multi-Arm, Randomized, Controlled Trial
A robust study to compare this compound could involve four arms:
-
Arm 1: this compound
-
Arm 2: Haloperidol (as a typical antipsychotic comparator)
-
Arm 3: Risperidone (as an atypical antipsychotic comparator)
-
Arm 4: Placebo
The workflow for such a trial is outlined below.
Experimental workflow for a comparative antipsychotic trial.
Key Methodologies
-
Participants: Patients aged 18-65 with a confirmed diagnosis of schizophrenia according to DSM-5 criteria. Participants should be in an acute exacerbation phase of the illness.
-
Outcome Measures:
-
Primary: Change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score.
-
Secondary:
-
Change in Clinical Global Impression-Severity (CGI-S) and Clinical Global Impression-Improvement (CGI-I) scores.
-
Incidence and severity of extrapyramidal symptoms, assessed by the Abnormal Involuntary Movement Scale (AIMS) and the Barnes Akathisia Rating Scale (BARS).
-
Safety and tolerability, monitored through adverse event reporting, vital signs, ECGs, and laboratory tests (including prolactin levels).
-
-
-
Data Analysis: The primary efficacy analysis would likely be a mixed-model for repeated measures (MMRM) on the change from baseline in PANSS total score. Safety analyses would be descriptive, comparing the incidence of adverse events across treatment arms.
Signaling Pathways and Mechanism of Action
The antipsychotic effects of this compound are primarily attributed to its blockade of D2 dopamine receptors in the mesolimbic pathway. This is believed to reduce the hyperactivity of this pathway, which is associated with the positive symptoms of schizophrenia. However, the non-selective blockade of D2 receptors in other pathways, such as the nigrostriatal pathway, can lead to extrapyramidal side effects.
Mechanism of action for typical antipsychotics.
Atypical antipsychotics have a more complex mechanism, with a notable antagonism of serotonin 5-HT2A receptors in addition to D2 receptor blockade. This dual action is thought to modulate dopamine release, potentially increasing it in brain regions where it is deficient (e.g., the prefrontal cortex, relevant to negative and cognitive symptoms) and reducing the risk of extrapyramidal symptoms.
Mechanism of action for atypical antipsychotics.
References
- 1. Thiopropazate Hydrochloride in Persistent Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lhsa.lib.ed.ac.uk [lhsa.lib.ed.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A comparison of chlorpromazine and reserpine in chronic psychosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A controlled trial of this compound (dartalan). chlorpromazine and occupational therapy in chronic schizophrenics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.bond.edu.au [pure.bond.edu.au]
Safety Operating Guide
Safe Disposal of Thiopropazate Dihydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step procedure for the safe disposal of Thiopropazate dihydrochloride, a phenothiazine-class antipsychotic compound used in research.
While this compound is shipped as a non-hazardous chemical, it is imperative to follow established laboratory waste management protocols to ensure safety and compliance with local regulations.[1] The following procedures are based on general best practices for the disposal of non-listed chemical waste.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound. This information is crucial for assessing potential hazards and ensuring proper handling.
| Property | Value | Source |
| Molecular Weight | 518.93 g/mol | [2] |
| Probable Oral Lethal Dose (Human) | 50-500 mg/kg | [3] |
Step-by-Step Disposal Protocol
This protocol outlines the recommended procedure for the disposal of this compound.
1. Waste Identification and Classification:
-
Review Safety Data Sheet (SDS): Always consult the manufacturer-specific SDS for this compound. Section 13 of the SDS will provide detailed disposal instructions.
-
Check Local Regulations: Familiarize yourself with your institution's and local environmental agency's guidelines for chemical waste disposal.
-
Waste Characterization: Based on available data, this compound is not typically classified as a listed hazardous waste by the EPA. However, it should be treated as a chemical waste and not disposed of in standard trash or down the drain.
2. Collection and Storage of Waste:
-
Designated Waste Container: Use a clearly labeled, dedicated waste container for this compound waste. The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure lid.
-
Labeling: The waste container label should include:
-
The full chemical name: "this compound"
-
The concentration (if in solution)
-
The date of accumulation
-
Hazard warnings (e.g., "Caution: Chemical Waste")
-
-
Segregation: Do not mix this compound waste with other incompatible waste streams.
-
Storage Location: Store the waste container in a designated, well-ventilated, and secure waste accumulation area, away from general laboratory traffic.
3. Disposal Procedure:
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary resource for arranging the final disposal of chemical waste.
-
Waste Pickup: Follow your EHS office's procedures for requesting a chemical waste pickup. They will ensure the waste is transported to a licensed and approved waste disposal facility.
-
Documentation: Maintain accurate records of the amount of this compound waste generated and its disposal date.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research environment.
References
Personal protective equipment for handling Thiopropazate dihydrochloride
Thiopropazate dihydrochloride, a potent antipsychotic of the phenothiazine class, requires stringent safety protocols in a laboratory setting to protect researchers, scientists, and drug development professionals from potential hazards.[1][2] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound.
Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound, a comprehensive suite of personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the required PPE.
| PPE Category | Item | Standard |
| Eye and Face | Safety glasses with side shields or goggles. A face shield should be worn in situations with a risk of splashing. | ANSI Z87.1 (US) or EN 166 (EU) |
| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene). Double gloving is recommended. Gloves must be inspected before use and changed immediately if contaminated, torn, or punctured. | ASTM F739 or EN 374 |
| Body | A disposable, low-permeability lab coat or gown with a solid front, long sleeves, and tight-fitting cuffs. For larger quantities or risk of significant exposure, a chemical-resistant apron or suit is advised. | ANSI/AAMI PB70 Level 2 or higher |
| Respiratory | For handling powders outside of a certified chemical fume hood, a NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is required to prevent inhalation of dust. | NIOSH 42 CFR 84 |
Safe Handling and Operational Workflow
A systematic approach to handling this compound is crucial to minimize exposure risk. The following workflow outlines the key steps from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Procedures
1. Pre-Operational Checks:
-
Review Safety Data Sheet (SDS): Before commencing any work, thoroughly review the SDS for this compound or a closely related phenothiazine compound.
-
Personal Protective Equipment (PPE): Don the appropriate PPE as detailed in the table above.
-
Engineering Controls: Ensure that the chemical fume hood is functioning correctly.
2. Handling:
-
Weighing: All weighing of the powdered compound must be conducted within a certified chemical fume hood to prevent the generation of airborne dust.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
3. Post-Handling:
-
Decontamination: Clean all work surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) to remove any residual contamination.
-
Doffing PPE: Remove PPE in a manner that avoids contaminating yourself. The outer pair of gloves should be removed first, followed by the gown, and then the inner pair of gloves.
-
Hand Washing: Wash hands thoroughly with soap and water after removing PPE.
First Aid and Emergency Procedures
In the event of an exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Eyes | Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Skin | Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation develops. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention. The probable oral lethal dose in humans is between 50-500 mg/kg for the dihydrochloride form.[3] |
Spill and Disposal Management
Spill Cleanup:
-
Evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, cover the spill with an absorbent material.
-
Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the spill area thoroughly.
Disposal:
-
All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.
Storage
Store this compound in a cool, dry, and dark place, away from incompatible materials.[2] It should be kept in a tightly sealed container in a well-ventilated area.
By adhering to these safety protocols, laboratory personnel can minimize the risks associated with handling this compound and maintain a safe research environment.
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
